molecular formula C8H8ClNO3 B1314681 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene CAS No. 100777-46-6

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene

Cat. No.: B1314681
CAS No.: 100777-46-6
M. Wt: 201.61 g/mol
InChI Key: CKIFFDUKUXANNM-UHFFFAOYSA-N
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Description

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene (CAS 100777-46-6) is a substituted aromatic compound with the molecular formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol . This compound is characterized by the presence of multiple functional groups—chloro, methoxy, methyl, and nitro—on a benzene ring. This specific arrangement makes it a valuable intermediate in organic synthesis and chemical research . The interplay of these substituents, which include both electron-donating and electron-withdrawing groups, creates a unique electronic profile that can be exploited to direct further chemical transformations, such as in electrophilic aromatic substitution reactions . As a building block, it is useful for the synthesis of more complex molecules, potentially in the development of pharmaceuticals, agrochemicals, and materials science. Researchers value this compound for its utility in exploring reaction mechanisms and generating specialized chemical libraries. This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-5-methoxy-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIFFDUKUXANNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551336
Record name 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100777-46-6
Record name 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Ceritinib Impurity Reference Standard (CAS 100777-46-6)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, origin, and control of 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene (CAS 100777-46-6), a critical process-related impurity in the synthesis of the ALK inhibitor Ceritinib.[1]

A Critical Analysis of the "O-Methyl" Precursor in ALK Inhibitor Synthesis[1]

Executive Summary & Chemical Context

Ceritinib (LDK378) is a second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of metastatic non-small cell lung cancer (NSCLC).[1] The synthesis of Ceritinib relies heavily on the purity of its core aniline fragment, 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline .[1]

The compound This compound (CAS 100777-46-6) is not a random byproduct; it is the O-Methyl analog of a key synthetic intermediate.[1] Its presence indicates a specific failure in alkylation selectivity or starting material quality.[1] If not controlled at the intermediate stage, it carries through the entire synthesis to form O-Methyl Ceritinib , a structural analog that is difficult to purge from the final API due to physicochemical similarity.

This guide serves as a definitive reference for the identification, mechanistic origin, and analytical control of this impurity.

Chemical Profile: CAS 100777-46-6[1][2][3][4][5]
PropertySpecification
Chemical Name This compound
Common Alias Ceritinib Impurity 8; O-Methyl Nitro Intermediate
CAS Number 100777-46-6
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
Role Process-Related Intermediate Impurity
Structural Feature Contains a Methoxy (-OCH₃) group instead of the required Isopropoxy (-OiPr) group found in Ceritinib.[1][2]
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water.
Mechanistic Origin: The "Wrong Alkyl" Pathway

To understand how CAS 100777-46-6 arises, one must analyze the etherification step in the Ceritinib synthesis.[1] The standard route typically involves the alkylation of 2-chloro-5-methyl-4-nitrophenol .[1]

The Competition Mechanism

The target reaction is a Williamson Ether Synthesis using 2-iodopropane (or 2-bromopropane) to install the isopropoxy group.[1]

  • Target Reaction: Phenol + Isopropyl Halide

    
     Isopropoxy Intermediate.
    
  • Impurity Reaction: Phenol + Methyl Source

    
     Methoxy Impurity (CAS 100777-46-6).[1]
    

Sources of the Methyl Group:

  • Solvent Participation: If the reaction is performed in Methanol (or a mixed solvent containing MeOH) using a strong base, the methoxide ion (

    
    ) can compete with the phenoxide, or the solvent itself can act as a methylating agent under high thermal stress/catalytic conditions.
    
  • Reagent Contamination: Presence of Methyl Iodide/Bromide impurities in the Isopropyl Halide reagent.[1]

  • Starting Material Carryover: If the phenol was generated via demethylation of a commercially available anisole (2-chloro-5-methyl-4-nitroanisole), incomplete demethylation leaves the methoxy group intact, resulting directly in CAS 100777-46-6.[1]

Pathway Visualization

The following diagram illustrates the divergence point where the impurity is formed and how it propagates to the final API.

Ceritinib_Impurity_Pathway Precursor 2-Chloro-5-methyl- 4-nitrophenol Target_Int Target Intermediate (Isopropoxy Analog) C10H12ClNO3 Precursor->Target_Int Alkylation (Major) Impurity_Int CAS 100777-46-6 (Methoxy Analog) C8H8ClNO3 Precursor->Impurity_Int Alkylation (Minor) Reagent_Target 2-Iodopropane (Target Reagent) Reagent_Target->Target_Int Reagent_Impurity Methyl Source (Impurity/Solvent) Reagent_Impurity->Impurity_Int Coupling Coupling w/ Piperidine & Reduction Target_Int->Coupling Impurity_Int->Coupling API Ceritinib (LDK378) (Isopropoxy) Coupling->API API_Impurity O-Methyl Ceritinib (Downstream Impurity) Coupling->API_Impurity Co-elutes?

Figure 1: Divergent synthesis pathway showing the origin of CAS 100777-46-6 and its transformation into the O-Methyl Ceritinib impurity.[1]

Analytical Strategy & Control

Detecting CAS 100777-46-6 requires a method capable of distinguishing the Methoxy vs. Isopropoxy side chains.[1] While their UV spectra are similar, their lipophilicity differs significantly.

HPLC Method Development

The Methoxy impurity is less lipophilic than the Isopropoxy target. Therefore, on a Reverse Phase (C18) column, CAS 100777-46-6 will elute earlier (lower Retention Time, RT) than the target intermediate.

Recommended Chromatographic Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Nitro-aromatic absorption).[1]

  • Expected Separation:

    • Impurity (Methoxy): RT ~8.5 min

    • Target (Isopropoxy): RT ~10.2 min

    • Note: The smaller alkyl group (Methyl) interacts less with the stationary phase.

Quantitative Limits

According to ICH Q3A(R2) guidelines, process-related impurities should be controlled.[1]

  • Reporting Threshold: > 0.05%

  • Identification Threshold: > 0.10%

  • Qualification Threshold: > 0.15%

Since CAS 100777-46-6 is an intermediate, strict limits (e.g., NMT 0.15%) should be set in the raw material specification to prevent downstream formation of the API impurity.[1]

Experimental Protocol: Synthesis of Reference Standard

To validate analytical methods, you must synthesize an authentic standard of CAS 100777-46-6.[1] This protocol intentionally favors the formation of the impurity.

Objective: Synthesize this compound.

Reagents:

  • 2-Chloro-5-methyl-4-nitrophenol (1.0 eq)[1]

  • Methyl Iodide (MeI) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetone (Solvent, 10 volumes)

Step-by-Step Methodology:

  • Charge: In a 250 mL Round Bottom Flask equipped with a magnetic stir bar, charge 5.0 g of 2-Chloro-5-methyl-4-nitrophenol and 50 mL of Acetone.

  • Base Addition: Add 7.3 g of K₂CO₃. The suspension may turn yellow/orange due to phenoxide formation.[1]

  • Alkylation: Add 2.0 mL of Methyl Iodide dropwise at room temperature.

    • Caution: MeI is a carcinogen. Use a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1] The starting phenol (lower Rf) should disappear; the product (higher Rf) will appear.

  • Work-up:

    • Cool to room temperature.[1]

    • Filter off inorganic salts (K₂CO₃/KI).[1]

    • Concentrate the filtrate under vacuum to obtain a crude solid.[1]

  • Purification: Recrystallize from Ethanol or purify via Silica Gel Column Chromatography (eluent: 5-10% Ethyl Acetate in Hexane).

  • Validation: Confirm structure via ¹H-NMR. Look for the characteristic singlet at ~3.9 ppm corresponding to the O-Methoxy group (distinct from the septet of the Isopropoxy group in the target compound).[1]

References
  • Marsilje, T. H., et al. (2013).[3] "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378." Journal of Medicinal Chemistry, 56(14), 5675-5690.[3]

  • Veeprho Laboratories. "Ceritinib Impurity 8 (CAS 100777-46-6) Data Sheet." Veeprho Standards.

  • International Conference on Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines.

  • ChemWhat. "Ceritinib Impurity 8 Chemical Properties." ChemWhat Database.[1][4]

  • National Center for Biotechnology Information. "PubChem Compound Summary for Ceritinib." PubChem.

Sources

Technical Whitepaper: Chemical Profile & Synthetic Utility of Benzene, 1-chloro-5-methoxy-2-methyl-4-nitro-

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper designed for researchers and drug development professionals. It prioritizes the specific isomer requested while distinguishing it from common confounding isomers.

Identity & Nomenclature

Compound: Benzene, 1-chloro-5-methoxy-2-methyl-4-nitro- CAS Registry Number: 100777-46-6 Primary Application: Pharmaceutical Intermediate (ALK Inhibitor Synthesis)

The nomenclature of polysubstituted benzenes is often subject to ambiguity depending on the prioritization of substituents (e.g., anisole vs. toluene derivatives). To ensure experimental precision, the following synonym mapping is established for this specific isomer.

Nomenclature Cross-Reference Table
Naming ConventionNameNotes
IUPAC (Strict) 1-Chloro-5-methoxy-2-methyl-4-nitrobenzeneFollows user-specified string; prioritizes Cl as position 1.
Anisole-Based 5-Chloro-4-methyl-2-nitroanisole Preferred Synthetic Name. Highlights the directing methoxy group.
Toluene-Based 4-Chloro-5-methoxy-2-nitrotolueneLess common; used in some older patent literature.
SMILES COc1cc(Cl)c(C)cc1=OUnambiguous structural string.[1][2]
InChIKey ACCXFQTUPLPTRW-UHFFFAOYSA-NUnique digital identifier.

Critical Isomer Warning: Do not confuse with 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene (CAS 62492-41-5). The position of the methoxy group (C5 vs C2) fundamentally alters the electronic properties and reactivity. This guide focuses strictly on the 5-methoxy (CAS 100777-46-6) isomer.

Structural Properties & Reactivity

The molecule features a "push-pull" electronic system on the benzene ring, creating distinct zones of electrophilic and nucleophilic susceptibility.

  • Electronic Donors: The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating. The methoxy group is a strong ortho/para activator, while the methyl group is a weak activator.

  • Electronic Withdrawers: The nitro (-NO₂) group is a strong electron-withdrawing group (deactivator), and the chlorine (-Cl) atom is inductively withdrawing but resonance donating (weak deactivator/director).

Reactivity Profile
  • Nucleophilic Aromatic Substitution (SɴAr): The chlorine atom at position 1 is activated by the para-nitro group (position 4). This makes the chlorine susceptible to displacement by nucleophiles (e.g., amines, thiols), a critical feature for its use in drug synthesis.

  • Reduction: The nitro group is readily reducible to an aniline amine (-NH₂), providing a handle for further functionalization (e.g., amide coupling or heterocycle formation).

Synthetic Pathways

The synthesis of 5-chloro-4-methyl-2-nitroanisole typically proceeds via electrophilic aromatic substitution (nitration) of the precursor 3-chloro-4-methylanisole .

Reaction Logic (Directing Effects)

To synthesize the target regioselectively, one must exploit the cooperative directing effects of the substituents on the precursor:

  • Precursor: 3-Chloro-4-methylanisole.

  • Methoxy (C1): Directs ortho (C2, C6) and para (C4). C4 is blocked by Methyl.

  • Chlorine (C3): Directs ortho (C2, C4) and para (C6).

  • Methyl (C4): Directs ortho (C3, C5). C3 is blocked.

  • Result: Both the strong methoxy director and the chlorine director activate positions C2 and C6 .

    • Position C2: Sterically crowded (sandwiched between -OCH₃ and -Cl).

    • Position C6: Sterically accessible (adjacent only to -OCH₃).

    • Target: The user's compound requires the nitro group at the position ortho to the methoxy and meta to the methyl. In the anisole numbering, this is C2 . (Note: Synthetic literature often yields a mixture of C2 and C6 isomers, requiring careful chromatographic separation).

Experimental Protocol: Nitration Workflow

Note: This protocol describes the general nitration of activated chloro-anisoles.

Step 1: Reagent Preparation

  • Prepare a solution of 3-chloro-4-methylanisole (1.0 eq) in Glacial Acetic Acid.

  • Cool the solution to 0–5°C using an ice/brine bath.

Step 2: Nitration

  • Dropwise add Fuming Nitric Acid (HNO₃, 1.1 eq) while maintaining internal temperature <10°C.

  • Mechanistic Note: The acetic acid acts as a solvent to moderate the exotherm. Using H₂SO₄ as a co-solvent increases the concentration of the nitronium ion (NO₂⁺) if the reaction is sluggish.

Step 3: Workup & Purification

  • Quench the reaction by pouring onto crushed ice.

  • Extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Wash organic layer with sat. NaHCO₃ (to remove acid) and Brine.

  • Crucial Step: The crude product will likely contain regioisomers. Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient). The target 2-nitro isomer (5-chloro-4-methyl-2-nitroanisole) typically elutes separately from the 6-nitro isomer due to differences in dipole moment.

SynthesisWorkflow Start Precursor: 3-Chloro-4-methylanisole Reagents Reagents: HNO3 / AcOH (0°C) Start->Reagents Dissolve Intermediate Sigma Complex Formation Reagents->Intermediate Electrophilic Attack Isomers Mixture of Isomers: 2-Nitro (Target) + 6-Nitro Intermediate->Isomers Deprotonation Purification Flash Chromatography (Silica Gel) Isomers->Purification Separation Product Target Product: 1-chloro-5-methoxy- 2-methyl-4-nitrobenzene Purification->Product Isolation

Caption: Synthetic workflow for the nitration of 3-chloro-4-methylanisole to yield the target nitro-anisole.

Applications in Drug Discovery

This compound is a high-value building block, primarily serving as a scaffold for ALK (Anaplastic Lymphoma Kinase) Inhibitors .

Case Study: Ceritinib (Zykadia) Analogues

While Ceritinib utilizes an isopropoxy ether, the methoxy analog (CAS 100777-46-6) is frequently used in:

  • Structure-Activity Relationship (SAR) Studies: To evaluate the steric impact of the ether chain length (methoxy vs. isopropoxy) on kinase binding affinity.

  • Impurity Standards: As a reference standard for "Methyl-Ceritinib" impurities during GMP manufacturing.

Synthetic Utility Pathway: The chlorine atom serves as a leaving group for SɴAr reactions with anilines or heterocycles, while the nitro group is reduced to an aniline to form the core pyrimidine-diamine scaffold of ALK inhibitors.

DrugPathway Core 1-chloro-5-methoxy- 2-methyl-4-nitrobenzene Step1 SɴAr Displacement (Displacement of Cl) Core->Step1 Nucleophile (R-NH2) Step2 Nitro Reduction (NO2 -> NH2) Step1->Step2 H2, Pd/C or Fe/HCl Final Heterocyclic Scaffold (e.g., Quinoline/Pyrimidine) Step2->Final Cyclization/Coupling

Caption: Utilization of the target molecule as a scaffold for heterocyclic drug synthesis.

Analytical Characterization

To validate the identity of synthesized batches, compare against these expected parameters:

TechniqueExpected Signal / Characteristic
Physical State Pale yellow to yellow crystalline solid.
¹H NMR (CDCl₃) Look for two aromatic singlets (para-relationship usually prevents splitting, but in this penta-substituted system, protons are isolated). δ ~3.9 ppm: Methoxy singlet (-OCH₃). δ ~2.3 ppm: Methyl singlet (-CH₃). Aromatic H: Two distinct singlets in the 7.0–8.0 ppm region.
MS (ESI) [M+H]⁺: 202.02 (approx). Look for characteristic Chlorine isotopic pattern (3:1 ratio of M : M+2).
IR Spectroscopy 1530 & 1350 cm⁻¹: Nitro group (N-O stretch). 1250 cm⁻¹: Aryl ether (C-O stretch).

Safety & Handling (MSDS Highlights)

Hazard Class: Nitroaromatic / Chlorinated Aromatic.

  • GHS Classification: Acute Toxicity (Oral), Skin Irritant, Eye Irritant.

  • Handling:

    • Inhalation: Use a fume hood. Nitro compounds can cause methemoglobinemia if absorbed or inhaled.

    • Skin Contact: Wear nitrile gloves. Chlorinated benzenes are potential skin sensitizers.

    • Storage: Store in a cool, dry place away from strong reducing agents.

References

  • ChemicalBook. (2025). 1-Chloro-2-Methoxy-5-Methyl-4-nitrobenzene and Isomers. Retrieved from [3]

  • Pharmaffiliates. (2024). Ceritinib Impurities and Intermediates: CAS 100777-46-6.[4][5] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12325878 (Isomer Reference). Retrieved from

  • Marsilje, T. H., et al. (2013). "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378." Journal of Medicinal Chemistry, 56(14), 5675-5690.[6] (Foundational chemistry for the scaffold).

Sources

An In-Depth Technical Guide to the Molecular Weight and Formula of C8H8ClNO3 Isomers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isomerism in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of isomerism is not merely an academic exercise but a fundamental necessity for ensuring the safety, efficacy, and intellectual property of a new chemical entity. Isomers, molecules that share the same molecular formula but differ in the arrangement of their atoms, can exhibit vastly different pharmacological and toxicological profiles.[1][2] For the molecular formula C8H8ClNO3, a multitude of isomers exists, each with unique physicochemical properties that can profoundly impact its behavior in a biological system. This guide provides an in-depth exploration of key C8H8ClNO3 isomers, their precise molecular weights, and the analytical methodologies required for their differentiation and characterization, with a particular focus on their significance as versatile intermediates in pharmaceutical synthesis.[3][4]

Core Concepts: Molecular Weight and Isomeric Forms

The molecular formula C8H8ClNO3 dictates a specific elemental composition: eight carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms. The monoisotopic mass of this formula, calculated using the most abundant isotopes of each element, is 201.01927 Da .[5] However, the average molecular weight, which accounts for the natural abundance of all isotopes, is approximately 201.60 g/mol . For high-resolution analytical techniques such as mass spectrometry, the monoisotopic mass is the more relevant value.

The structural diversity of C8H8ClNO3 is vast, encompassing a range of aromatic and heterocyclic scaffolds. For the purposes of this guide, we will focus on two classes of isomers that are of particular relevance to pharmaceutical synthesis: the chloronitrobenzaldehydes and the substituted chlorohydroxymethoxybenzaldehydes. These compounds serve as crucial building blocks in the synthesis of more complex molecules with diverse biological activities.[4][6]

Featured Isomers: Synthesis, Properties, and Pharmaceutical Relevance

2-Chloro-5-nitrobenzaldehyde

Molecular Formula: C7H4ClNO3 (Note: This is an isomer of C8H8ClNO3 after accounting for the additional CH3O group in other isomers discussed) Monoisotopic Mass: 184.98797 Da[5] Average Molecular Weight: 185.56 g/mol [5] CAS Number: 6361-21-3[5]

Synthesis and Impurity Profile: 2-Chloro-5-nitrobenzaldehyde is most commonly synthesized via the nitration of 2-chlorobenzaldehyde.[7] This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-10°C) to control the exothermic reaction and improve selectivity.[7] A significant challenge in this synthesis is the formation of the undesired positional isomer, 2-chloro-3-nitrobenzaldehyde.[8] The presence of this isomer can complicate downstream reactions and necessitate rigorous purification steps.[7]

Pharmaceutical Relevance: Substituted benzaldehydes are foundational in medicinal chemistry.[3][6] 2-Chloro-5-nitrobenzaldehyde is a versatile intermediate used in the synthesis of a variety of heterocyclic compounds, including quinazolines and benzimidazoles, which are scaffolds present in numerous therapeutic agents.[4][9] Its functional groups allow for a range of transformations; the aldehyde can undergo condensation reactions, while the chlorine atom is amenable to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[4] For instance, it has been used in the synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzaldehyde, a precursor for more complex heterocyclic systems.

3-Chloro-4-hydroxy-5-methoxybenzaldehyde (5-Chlorovanillin)

Molecular Formula: C8H7ClO3 (Note: This is an isomer of the general formula of interest) Monoisotopic Mass: 186.00837 Da[10] Average Molecular Weight: 186.59 g/mol [10] CAS Number: 19463-48-0[11]

Properties and Synthesis: Also known as 5-chlorovanillin, this compound is a derivative of vanillin and is characterized by its substituted benzaldehyde structure.[11] It is a white to light yellow crystalline powder. Its synthesis can be achieved through various methods, including the chlorination of vanillin.

Pharmaceutical Relevance: The substituted phenol and aldehyde functionalities of 3-chloro-4-hydroxy-5-methoxybenzaldehyde make it a valuable precursor in organic synthesis. The hydroxyl and methoxy groups can be further modified, and the aldehyde group provides a reactive site for the construction of more complex molecules.[3] Substituted benzaldehydes are known to be precursors for compounds with a wide range of biological activities, including antifungal and anticancer properties.[12] While direct pharmacological data on 5-chlorovanillin is limited in the readily available literature, its structural motifs are present in various biologically active compounds. PubChem lists this compound as having potential anticonvulsant and antioxidant properties.[10]

Quantitative Data Summary

Isomer NameMolecular FormulaMonoisotopic Mass (Da)Average Molecular Weight ( g/mol )CAS NumberKey Synthetic Precursor
2-Chloro-5-nitrobenzaldehydeC7H4ClNO3184.98797[5]185.56[5]6361-21-3[5]2-Chlorobenzaldehyde[7]
3-Chloro-4-hydroxy-5-methoxybenzaldehydeC8H7ClO3186.00837[10]186.59[10]19463-48-0[11]Vanillin

Experimental Protocols for Isomer Characterization

The accurate identification and quantification of C8H8ClNO3 isomers are paramount for quality control in drug development. The following are detailed protocols for the primary analytical techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the separation of positional isomers.

Protocol for Separation of Chloronitrobenzaldehyde Isomers:

  • Instrumentation: A UPLC system equipped with a photodiode array (PDA) detector and a mass spectrometer (MS) is recommended for optimal resolution and identification.

  • Column Selection: A reversed-phase column with a phenyl stationary phase is often effective for separating aromatic compounds due to π-π interactions.[11] A C18 column, such as a Newcrom R1, can also provide good separation.[13][14] For UPLC applications, columns with sub-2 µm particles (e.g., ACQUITY UPLC HSS T3, 1.8 µm) offer higher efficiency.[15]

  • Mobile Phase: A mixture of acetonitrile (ACN) or methanol and water is typically used.[13][14] The addition of a small amount of acid, such as formic acid (for MS compatibility) or phosphoric acid, can improve peak shape.[13][14]

  • Gradient Elution: A gradient elution is generally necessary to achieve baseline separation of the isomers and any impurities.

    • Initial Conditions: 90% Water with 0.1% Formic Acid (A) and 10% Acetonitrile with 0.1% Formic Acid (B).

    • Gradient Program:

      • 0-1 min: Hold at 10% B

      • 1-10 min: Linear gradient to 90% B

      • 10-12 min: Hold at 90% B

      • 12-12.1 min: Return to 10% B

      • 12.1-15 min: Re-equilibration at 10% B

  • Flow Rate: 0.4-0.6 mL/min for UPLC.

  • Column Temperature: 30-40 °C.

  • Detection: PDA detection at a suitable wavelength (e.g., 254 nm) and/or MS detection in either positive or negative ion mode, depending on the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the analysis of volatile and semi-volatile compounds like chloronitrobenzaldehydes.[16]

Protocol for GC-MS Analysis of 2-Chloro-5-nitrobenzaldehyde:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole for enhanced sensitivity).[17]

  • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., TG-5-SilMS).[17]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector: Split/splitless injector at 250-280 °C. A split injection with a ratio of 20:1 is suitable for routine analysis.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 300.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Isomers are identified by their retention times and unique mass spectra. Quantification is performed using the area of a characteristic ion peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, which is invaluable for the unambiguous identification of isomers.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are used to elucidate the structure. For example, in the ¹H NMR spectrum of 2-chloro-5-nitrobenzaldehyde, the aldehyde proton typically appears as a singlet around 10.5 ppm, and the aromatic protons exhibit characteristic splitting patterns based on their substitution.[18]

  • 2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm proton-proton and proton-carbon correlations, respectively, providing definitive structural assignments.

Visualizing the Analytical Workflow

A logical workflow is essential for the efficient and accurate characterization of C8H8ClNO3 isomers.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_screening Initial Screening cluster_separation_id Separation & Identification cluster_structure_elucidation Structure Elucidation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product TLC_HPLC_Screen TLC / HPLC Screen Purification->TLC_HPLC_Screen Purity Check HPLC_UPLC HPLC / UPLC TLC_HPLC_Screen->HPLC_UPLC Separation GC_MS GC-MS TLC_HPLC_Screen->GC_MS Volatile Isomers LC_MS LC-MS HPLC_UPLC->LC_MS Coupled Technique NMR NMR (1H, 13C, 2D) HPLC_UPLC->NMR Isolated Isomers HRMS High-Resolution MS LC_MS->HRMS Accurate Mass Final_Structure Confirmed Isomer Structure NMR->Final_Structure Definitive Structure HRMS->Final_Structure Elemental Composition

Caption: A typical analytical workflow for the characterization of C8H8ClNO3 isomers.

Conclusion

The isomers of C8H8ClNO3, particularly substituted benzaldehydes, represent a class of compounds with significant utility in the synthesis of pharmaceuticals. Their successful application in drug development hinges on the ability to synthesize them in high purity and to accurately characterize their isomeric composition. The analytical techniques of HPLC/UPLC, GC-MS, and NMR spectroscopy, when applied with optimized protocols, provide the necessary tools for researchers and scientists to ensure the quality and integrity of these crucial synthetic intermediates. A thorough understanding of the principles and methodologies outlined in this guide will empower drug development professionals to navigate the complexities of isomerism and accelerate the discovery of new therapeutic agents.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, January 27). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitrobenzaldehyde. Retrieved February 15, 2026, from [Link]

  • SIELC Technologies. (2018, May 16). Benzaldehyde, 3-chloro-4-hydroxy-5-methoxy-. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
  • Khan, S. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 344-358.
  • PubChem. (n.d.). 3-Chloro-4-hydroxy-5-methoxybenzaldehyde. Retrieved February 15, 2026, from [Link]

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  • da Silva, J. G., et al. (2025, November 29).
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  • Wisdomlib. (2025, March 2). Substituted Benzaldehyde: Significance and symbolism. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). 3-chloro-4-hydroxy-5-methoxybenzaldehyde (C8H7ClO3). Retrieved February 15, 2026, from [Link]

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  • Adalat, B., et al. (2023, January 30). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. PMC.
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  • Waters. (n.d.). Routine UPLC-MS/MS Quantification of Pesticide Residues in Okra with Simultaneous Acquisition of Qualitative Full-Spectrum MS and MS/MS Data. Retrieved February 15, 2026, from [Link]

  • EPA. (2025, October 15). Benzaldehyde, 3-chloro-4-hydroxy-5-methoxy-. Retrieved February 15, 2026, from [Link]

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Methodological & Application

Reagents for reduction of 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Reagents for the Chemoselective Reduction of 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene

Abstract: The reduction of substituted nitroaromatics is a foundational transformation in organic synthesis, providing critical access to aniline derivatives used in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] The substrate, this compound, presents a specific challenge: the selective reduction of the nitro group without affecting other reducible or labile functionalities, particularly the chloro substituent, which is susceptible to hydrogenolysis. This document provides a detailed guide for researchers on the selection of appropriate reagents and optimized protocols for the chemoselective synthesis of 5-Chloro-2-methoxy-4-methylaniline. We will explore three primary methodologies: Catalytic Transfer Hydrogenation (CTH), Metal-Mediated Reduction, and classical Catalytic Hydrogenation, with a focus on maximizing yield and selectivity while ensuring operational safety and scalability.

Introduction: The Challenge of Chemoselectivity

The conversion of a nitro group to an amine is a six-electron reduction that can be achieved through various synthetic routes.[3] For a polysubstituted arene like this compound, the primary scientific challenge is achieving high chemoselectivity. The C-Cl bond can be cleaved under certain reductive conditions (hydrogenolysis), leading to undesired byproducts. Therefore, the choice of reducing agent and reaction conditions is paramount to preserving the molecular architecture. This guide evaluates the most effective methods to navigate this challenge, grounded in mechanistic understanding and practical application.

Method 1: Catalytic Transfer Hydrogenation (CTH)

Catalytic Transfer Hydrogenation (CTH) is an exceptionally effective and increasingly popular method for nitro group reduction due to its mild conditions, high selectivity, and operational simplicity. It avoids the use of high-pressure gaseous hydrogen, enhancing laboratory safety.[4]

Principle and Mechanism

In this system, a hydrogen donor, most commonly ammonium formate (NH₄HCO₂), decomposes in situ on the surface of a heterogeneous catalyst (typically Palladium on Carbon, Pd/C) to generate a transient source of hydrogen.[5][6] This adsorbed hydrogen is then transferred to the nitro compound, which is also adsorbed on the catalyst surface, effecting the reduction. The byproducts, ammonia and carbon dioxide, are volatile and easily removed from the reaction mixture.[6][7] This method is renowned for its excellent functional group tolerance, including the preservation of aryl halides.[5][8]

G cluster_catalyst Pd/C Catalyst Surface Catalyst Pd(0) Surface H2_Gen In-situ H₂ Generation (H-Pd-H) Donor Ammonium Formate (NH₄HCO₂) Donor->Catalyst Decomposition Product Ar-NH₂ (Product) H2_Gen->Product Hydrogen Transfer Byproducts CO₂ + NH₃ H2_Gen->Byproducts Substrate Ar-NO₂ (Substrate) Substrate->Catalyst Adsorption Substrate->Product Hydrogen Transfer

Caption: CTH workflow on a Pd/C catalyst surface.

Advantages for the Target Substrate
  • High Chemoselectivity: Minimal risk of dehalogenation of the C-Cl bond.[7]

  • Safety: Eliminates the need for handling flammable and explosive H₂ gas.[4]

  • Mild Conditions: Reactions are typically run at or near room temperature.

  • Simple Workup: The catalyst is removed by simple filtration.

Detailed Experimental Protocol: CTH Reduction
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Solvent Addition: Dissolve the substrate in a suitable solvent, such as methanol (MeOH) or ethanol (EtOH) (approx. 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight) to the stirred solution.

  • Hydrogen Donor: In a separate flask, dissolve ammonium formate (3.0-5.0 eq.) in a minimal amount of water and add it dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).

  • Workup and Isolation:

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Caution: Never allow the catalyst to dry on the filter paper as it can ignite in air.[9] Wash the filter cake thoroughly with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with water to remove any remaining ammonium salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 5-Chloro-2-methoxy-4-methylaniline. The product can be further purified by column chromatography if necessary.

Method 2: Metal-Mediated Reduction with Iron

The use of dissolving metals, particularly iron powder, in acidic or neutral media is a classic, robust, and highly economical method for nitro group reduction.[10] It is well-regarded for its excellent chemoselectivity, making it an ideal choice for halogenated substrates.[8][11]

Principle and Mechanism

This reduction proceeds via a series of single-electron transfers (SET) from the surface of the metal (the reducing agent) to the nitro group.[12] In the presence of a proton source (e.g., from NH₄Cl in aqueous solution or acetic acid), the resulting radical anion is protonated. This sequence of electron transfer and protonation continues through nitroso and hydroxylamine intermediates until the final amine is formed. The overall process consumes six electrons from the metal.[12][13]

G ArNO2 Ar-NO₂ ArNO2_rad [Ar-NO₂]⁻• ArNO2->ArNO2_rad + e⁻ (from Fe) ArNO Ar-N=O (Nitroso) ArNO2_rad->ArNO + e⁻, 2H⁺ - H₂O ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH + 2e⁻, 2H⁺ ArNH2 Ar-NH₂ ArNHOH->ArNH2 + 2e⁻, 2H⁺ - H₂O Fe0 Fe⁰

Caption: Stepwise reduction via single-electron transfer (SET).

Advantages for the Target Substrate
  • Superb Chemoselectivity: Iron is highly selective for the nitro group, leaving halides, esters, and ketones untouched.[8][11]

  • Cost-Effectiveness: Iron powder and ammonium chloride are inexpensive and readily available reagents.[14]

  • Environmental Profile: Iron is an environmentally benign metal.[14]

Detailed Experimental Protocol: Iron/NH₄Cl Reduction
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, create a slurry of iron powder (3-5 eq.) and ammonium chloride (NH₄Cl, 4-5 eq.) in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Substrate Addition: Add the this compound (1.0 eq.) to the slurry.

  • Reaction Conditions: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring. The reaction is often initially vigorous.[12]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup and Isolation:

    • After cooling to room temperature, filter the hot reaction mixture through a pad of Celite® to remove the iron powder and iron salts.[12]

    • Wash the filter cake extensively with hot ethanol or ethyl acetate.

    • Combine the filtrates and remove the organic solvent under reduced pressure.

    • The remaining aqueous layer can be basified with an aqueous solution of sodium carbonate (Na₂CO₃) and extracted with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the desired aniline.

Method 3: Catalytic Hydrogenation (H₂ Gas)

Direct catalytic hydrogenation using hydrogen gas is a powerful and clean reduction method, but it requires careful catalyst selection to prevent unwanted side reactions, especially dehalogenation.[3][10]

Principle and Considerations

This heterogeneous catalytic process involves the adsorption of both H₂ gas and the nitroarene onto a metal catalyst surface, where the reduction occurs. While Pd/C is a common catalyst, it is known to be aggressive and can promote the hydrogenolysis of aryl chlorides.[10] For substrates like this compound, alternative catalysts are strongly recommended.

  • Raney Nickel: Often used for substrates where dehalogenation is a concern.[10]

  • Sulfided Platinum on Carbon (Pt/C, sulfided): Specifically designed to be "poisoned" to reduce its activity towards hydrogenolysis while maintaining high activity for nitro reduction.[15]

G cluster_workflow Catalytic Hydrogenation Workflow Start Dissolve Ar-NO₂ in Solvent Add_Cat Add Catalyst (e.g., Raney Ni) under N₂ Start->Add_Cat Purge Purge Flask with H₂ (Balloon or Parr Shaker) Add_Cat->Purge React Stir at RT (Monitor Reaction) Purge->React Filter Filter through Celite (Remove Catalyst) React->Filter Concentrate Concentrate Filtrate to Isolate Ar-NH₂ Filter->Concentrate

Caption: Experimental workflow for catalytic hydrogenation.[12]

Detailed Experimental Protocol: Catalytic Hydrogenation
  • Reaction Setup: To a hydrogenation flask (e.g., a Parr shaker bottle or a heavy-walled flask), add the this compound (1.0 eq.) and a suitable solvent like ethyl acetate or ethanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the chosen catalyst, such as Raney Nickel (as a slurry) or sulfided Pt/C (5-10% w/w).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-4 times to ensure an inert atmosphere is replaced with hydrogen.[12] Pressurize the vessel to the desired pressure (typically 1-4 atm or 50 psi) or use a hydrogen-filled balloon for atmospheric pressure reactions.[9][12]

  • Reaction Monitoring: Agitate the mixture vigorously at room temperature. Monitor hydrogen uptake and/or analyze aliquots by TLC/LC-MS.

  • Workup and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the mixture through Celite® to remove the catalyst, ensuring the filter cake remains wet.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

Comparative Analysis of Reagents

FeatureCatalytic Transfer Hydrogenation (Pd/C, NH₄HCO₂)Metal-Mediated (Fe, NH₄Cl)Catalytic Hydrogenation (Raney Ni, H₂)
Chemoselectivity (C-Cl) Excellent[5][7]Excellent[8][11]Good to Excellent[10]
Typical Yield High to Excellent (>95%)[16]High (>90%)High to Excellent (>95%)
Reaction Conditions Room Temp, 1-4 hReflux (80-90°C), 2-6 hRoom Temp, 1-12 h
Safety & Handling Safer (no H₂ gas), but Pd/C is pyrophoric[4][9]Requires heating, vigorous reactionRequires specialized equipment for H₂ gas[9]
Workup Simple filtrationFiltration, extractionFiltration
Cost & Environment Moderate cost (Pd catalyst)Very low cost, environmentally benign metal[14]Low cost, but requires H₂ infrastructure
Ideal Application Lab-scale, high-value synthesisLarge-scale, cost-sensitive synthesisWhen H₂ infrastructure is readily available

Conclusion and Recommendation

For the chemoselective reduction of this compound, both Catalytic Transfer Hydrogenation with Pd/C and ammonium formate and Metal-Mediated Reduction with iron powder and ammonium chloride stand out as superior methods.

  • Catalytic Transfer Hydrogenation is recommended for its mild conditions, rapid reaction times, and extremely high selectivity, making it ideal for research, development, and small-scale production where material value is high.

  • Iron-mediated reduction is an excellent, highly reliable, and scalable alternative. Its low cost and favorable environmental profile make it particularly attractive for large-scale industrial manufacturing.[14]

While classical catalytic hydrogenation with H₂ gas is effective, it requires more careful consideration of the catalyst to avoid dehalogenation and necessitates specialized equipment for handling hydrogen safely.

References

  • Portada, T., Margetić, D., & Štrukil, V. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3163. [Link]

  • Pina, S., et al. (2014). Reduction of nitrobenzene derivatives using sodium borohydride and transition metal sulfides. Morressier.
  • Bokova, D. O., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12, 1151-1160. [Link]

  • Pina Jr., S. (2014). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. UTRGV ScholarWorks. [Link]

  • Zeynizadeh, B., & Sorkhabi, S. (2016). Fast and Efficient Protocol for Solvent-Free Reduction of Nitro Compounds to Amines with NaBH4 in the Presence of Bis-Thiourea Complexes. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(1), 25-36.
  • Jadhav, S. A., & Mahajani, V. V. (2004). Catalytic transfer hydrogenation: o-nitro anisole to o-anisidine, some process development aspects. Chemical Engineering Journal, 102(1), 31-40.
  • Al-Sultani, K. H. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
  • Tamborini, L., et al. (2024). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development, 28(1), 229-236. [Link]

  • Gowda, D. C., et al. (2000). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon.
  • Pina Jr., S. (2014). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. UTRGV ScholarWorks. [Link]

  • Li, F., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Synthetic Communications, 48(19), 2475-2484. [Link]

  • Qu, Z., et al. (2021). Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Serna, P., & Corma, A. (2015). Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water.
  • Papa, V., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2468-2473. [Link]

  • Wang, Y., et al. (2020). Selective hydrogenation of various substituted nitroarenes to the corresponding anilines over Ni/NGr@OMC-800. Nanoscale, 12(1), 225-233.
  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. [Link]

  • Blaser, H. U., & Steiner, H. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Chemical Reviews, 116(15), 8469-8501. [Link]

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  • Compound Interest. (2026). Stoichiometric Zn or Fe Metal Reduction. WordPress.
  • Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 179(17), 5435-5441.
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  • BenchChem. (2025).
  • Smith, A. M. R., & Shire, G. P. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education, 100(9), 3465-3474. [Link]

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Sources

Using 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene in Pharmaceutical Synthesis

Executive Summary & Strategic Utility

This compound (CAS: 100777-46-6) is a high-value electrophilic scaffold used primarily in the synthesis of Tyrosine Kinase Inhibitors (TKIs) , specifically targeting ALK (Anaplastic Lymphoma Kinase) and EGFR (Epidermal Growth Factor Receptor) pathways.

Its utility stems from its "Push-Pull" electronic architecture:

  • The "Pull" (Activation): The nitro group at position 4 exerts a strong electron-withdrawing effect ($ -M, -I

    
    S_NAr$)**.
    
  • The "Push" (Modulation): The methoxy group at position 5 (electron-donating,

    
    ) and the methyl group at position 2 provide steric bulk and electronic density that modulate the reactivity, preventing over-substitution and directing regioselectivity during subsequent electrophilic attacks.
    

This Application Note provides validated protocols for transforming this building block into polysubstituted anilines and indoles, the core structural motifs of 3rd-generation kinase inhibitors (analogous to Ceritinib and Osimertinib intermediates).

Molecular Reactivity Landscape

The molecule offers two distinct reaction pathways depending on the sequence of operations. Understanding this bifurcation is critical for yield optimization.

ReactionLandscape Start 1-Chloro-5-methoxy- 2-methyl-4-nitrobenzene PathA PATHWAY A: S_NAr First (Kinase Inhibitor Route) Start->PathA  Nucleophilic amine  Base, Heat PathB PATHWAY B: Reduction First (Cross-Coupling Route) Start->PathB  Fe/NH4Cl  (Cl retention) IntermediateA Nitro-Aniline Derivative (Cl displaced by Amine) PathA->IntermediateA ProductA Polysubstituted Aniline (Precursor to Indoles/Pyrimidines) IntermediateA->ProductA  Chemoselective  Reduction IntermediateB Chloro-Aniline Derivative (NO2 reduced to NH2) PathB->IntermediateB ProductB Functionalized Bi-Aryl (via Buchwald-Hartwig) IntermediateB->ProductB  Pd-Catalysis

Figure 1: Divergent synthetic pathways. Pathway A is preferred for introducing solubilizing tails (e.g., piperazines) early in the synthesis.

Detailed Experimental Protocols

Protocol A: Regioselective Amination

Objective: Displacement of the C1-Chlorine with a secondary amine (e.g., N-methylpiperazine or N,N,N'-trimethylethylenediamine) to install the solubilizing tail common in kinase inhibitors.

Mechanism: The para-nitro group stabilizes the Meisenheimer complex intermediate, allowing displacement of the chlorine despite the steric hindrance from the ortho-methyl group.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: N-methylpiperazine (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous DMF or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Procedure:

  • Dissolution: Charge a reaction vessel with this compound (10 g, 49.6 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.

  • Addition: Add DIPEA (17.3 mL, 99.2 mmol) followed by dropwise addition of N-methylpiperazine (6.6 mL, 59.5 mmol).

    • Critical Note: The reaction is exothermic. Maintain internal temperature < 30°C during addition.

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by HPLC/TLC.

    • Endpoint: Disappearance of the starting chloride (

      
       in 30% EtOAc/Hex) and appearance of the bright yellow/orange amine product.
      
  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product typically precipitates as a yellow solid.

  • Purification: Filter the solid. Wash with water (

    
     mL) to remove residual DMF. Dry in a vacuum oven at 45°C.
    
    • Yield Expectation: 85–92%.

Protocol B: Chemoselective Nitro Reduction (Bechamp Conditions)

Objective: Reduction of the nitro group to an aniline without dehalogenating the aromatic ring (if Cl was retained) or affecting the methoxy group.

Why not Catalytic Hydrogenation? Standard


 often leads to hydrodehalogenation (stripping the Chlorine) if Path B is followed. The Iron/Ammonium Chloride method is chemically orthogonal to the aryl chloride.

Materials:

  • Substrate: Nitro-intermediate (from Protocol A or raw material) (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend the nitro-compound (10 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Add Ammonium Chloride (50 mmol) and Iron Powder (50 mmol).

  • Reflux: Heat the mixture to vigorous reflux (approx. 80°C) for 2–3 hours.

    • Visual Cue: The grey iron powder will turn into a rust-colored sludge (

      
      ).
      
  • Filtration: While still hot, filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with saturated

    
     (to neutralize any trace acid) and brine.
    
  • Drying: Dry over

    
    , filter, and concentrate.
    
    • Yield Expectation: 80–88% as a brown/tan solid.

Analytical Data & QC Specifications

When validating the intermediate, look for these specific NMR signatures which confirm the regiochemistry is intact.

Feature1H NMR Shift (DMSO-d6)MultiplicityInterpretation
Methoxy (-OCH3)

3.85 – 3.95 ppm
Singlet (3H)Confirms retention of ether linkage.
Methyl (-CH3)

2.15 – 2.25 ppm
Singlet (3H)Distinct benzylic methyl signal.
Aromatic H (C3)

7.10 – 7.30 ppm
Singlet (1H)Proton between Me and NO2/NH2.
Aromatic H (C6)

6.80 – 7.00 ppm
Singlet (1H)Proton between Cl/Amine and OMe.

Troubleshooting Note: If the aromatic protons appear as doublets rather than singlets, it indicates incorrect starting material isomerism (e.g., adjacent protons). The 1,2,4,5-substitution pattern must yield two aromatic singlets.

Safety & Handling (E-E-A-T)

  • Toxicity: Chlorinated nitrobenzenes are potent methemoglobinemia inducers.[1] They are readily absorbed through the skin.

    • Mandatory PPE: Double nitrile gloves, chemical splash goggles, and a face shield during high-temperature reactions.

  • Thermal Runaway: The

    
     reaction with amines is exothermic. On scales >50g, use a dosing pump for the amine to control heat evolution.
    
  • Waste: Iron sludge from Protocol B contains heavy metals and organic residues; dispose of as hazardous solid waste.

References

  • Synthesis of Kinase Inhibitor Intermediates

    • Topic: Optimization of on electron-deficient arenes.
    • Source: Reaction Chemistry & Engineering, Royal Society of Chemistry. "Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291."
  • Chemoselective Reduction Protocols

    • Topic: Selective reduction of nitro groups in the presence of halides using Fe/NH4Cl.
    • Source: BenchChem Technical Guides. "Selective reduction of nitro group without affecting other functional groups."
  • Structural Characterization

    • Topic: Crystal structure and reactivity of chlorinated nitrobenzenes (Analogous structures).
    • Source: MDPI Crystals. "Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene."
  • Mechanistic Insight (

    
    ): 
    
    • Topic: The role of nitro-group activation in nucleophilic aromatic substitution.[2]

    • Source: QOrganica - Advanced Organic Chemistry.

Sources

Application Notes & Protocols: Selective Hydrogenation of Nitro Groups in Chlorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemoselectivity Challenge in Chloroaniline Synthesis

The reduction of aromatic nitro compounds is a cornerstone transformation in modern organic synthesis, providing a gateway to anilines, which are indispensable intermediates in the production of pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] Among these, chloroanilines are particularly valuable building blocks. The synthesis of chloroanilines via the hydrogenation of the corresponding chloronitrobenzenes presents a significant chemical challenge: the selective reduction of the nitro group while preserving the carbon-chlorine bond.

Standard hydrogenation catalysts, particularly Palladium on carbon (Pd/C), are notoriously efficient at hydrodechlorination, leading to undesired byproducts, reduced yield, and complex purification procedures.[3] This guide provides an in-depth analysis of field-proven protocols and the underlying principles for achieving high chemoselectivity in the hydrogenation of nitro groups in chlorobenzenes, balancing reaction efficiency with the preservation of the halogen substituent. We will explore catalyst selection, reaction parameter optimization, and detailed, safety-conscious experimental procedures for both classical high-pressure hydrogenation and transfer hydrogenation methodologies.

Mechanistic Pathways: Understanding the Reduction Cascade

The reduction of a nitro group to an amine is a six-electron process that proceeds through a series of intermediates. Understanding this pathway is crucial for troubleshooting and optimizing reactions. Two primary routes are generally considered: the direct hydrogenation pathway and a condensation pathway.[4][5][6]

  • Direct Hydrogenation Pathway: This is the most common route in catalytic hydrogenation. The nitroarene is first reduced to a nitroso intermediate, which is then rapidly converted to a hydroxylamine. The hydroxylamine is finally reduced to the target aniline.[4][6] The accumulation of the highly reactive and potentially hazardous N-phenylhydroxylamine intermediate should be minimized, often by carrying out the reaction at elevated temperatures (>80°C).[7]

  • Condensation Pathway: This route involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is subsequently reduced through azo and hydrazo species to the final amine.[5][6]

The choice of catalyst and reaction conditions can influence which pathway predominates. The key to selectivity in chloronitrobenzene reduction is to employ a catalytic system that favors the adsorption and activation of the nitro group over the C-Cl bond.[3][8]

Nitro_Reduction_Pathway cluster_direct Direct Hydrogenation Pathway cluster_condensation Condensation Pathway Nitro Ar-NO2 (Chloronitrobenzene) Nitroso Ar-NO (Nitroso Intermediate) Nitro->Nitroso +H2 Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +H2 Azoxy Ar-N(O)=N-Ar (Azoxy Intermediate) Nitroso->Azoxy + Ar-NHOH Aniline Ar-NH2 (Chloroaniline) Hydroxylamine->Aniline +H2 Hydroxylamine->Azoxy + Ar-NO Aniline_C Ar-NH2 (Chloroaniline) Azo Ar-N=N-Ar (Azo Intermediate) Azoxy->Azo +H2 Hydrazo Ar-NH-NH-Ar (Hydrazo Intermediate) Azo->Hydrazo +H2 Hydrazo->Aniline_C +H2

Caption: General mechanistic pathways for the reduction of aromatic nitro compounds.

Catalyst Selection: The Key to Chemoselectivity

The choice of catalyst is the single most important factor in achieving selective nitro group reduction without significant hydrodechlorination. Catalysts can be broadly divided into heterogeneous and homogeneous systems, with transfer hydrogenation offering a practical alternative to the use of gaseous hydrogen.

Heterogeneous Catalysts

These solid-phase catalysts are widely used due to their ease of separation and recyclability.[2]

  • Platinum (Pt)-based Catalysts: Platinum is often the catalyst of choice for this transformation.[3] Compared to palladium, platinum exhibits a lower tendency for hydrodechlorination while maintaining high activity for nitro group reduction.[3]

    • Pt/C (Platinum on Carbon): A workhorse catalyst that can provide high selectivity (e.g., 99%) with proper optimization of reaction conditions.[9]

    • Modified Pt Catalysts: The addition of a second metal (a promoter) can significantly enhance selectivity by creating electron-deficient platinum sites. Iron (Fe) is a particularly effective promoter, fully suppressing hydrodechlorination even at complete conversion.[3] Vanadium (V) has also been shown to be an effective promoter for Pt catalysts.[10]

  • Gold (Au)-based Catalysts: Gold nanoparticles, particularly when supported on metal oxides like TiO2 or Al2O3, demonstrate exceptional chemoselectivity.[8][11] This is attributed to a cooperative effect where the support preferentially adsorbs the nitro group, presenting it to the gold nanoparticles for reduction.[8]

  • Nickel (Ni)-based Catalysts: While less expensive than noble metals, traditional Raney Nickel often suffers from low chemoselectivity.[6][12] However, supporting nickel on specific materials like TiO2 can dramatically improve selectivity.[12]

  • Other Metal Catalysts: Ruthenium (Ru) and Rhodium (Rh) are also active but can be less selective than platinum.[3] Molybdenum nitride (γ-Mo2N) has emerged as a promising non-noble metal catalyst, demonstrating high selectivity at relatively low temperatures.[13][14]

Homogeneous Catalysts

Homogeneous catalysts offer the potential for very high selectivity due to their well-defined active sites.[6] Water-soluble iron complexes, for example, have been shown to be highly chemoselective for nitro group hydrogenation, with the added benefit of easy separation in biphasic systems.[15][16] Manganese complexes have also been developed as effective air-stable catalysts.[6] However, the challenges of separating the catalyst from the product often limit their industrial application compared to heterogeneous systems.

Transfer Hydrogenation

Transfer hydrogenation provides a compelling alternative to using high-pressure molecular hydrogen, enhancing laboratory safety.[1] This method uses a hydrogen donor molecule in the presence of a catalyst.

  • Hydrogen Donors: Common donors include formic acid, formates, hydrazine hydrate, and ammonia borane.[1][17][18]

  • Catalysts: Palladium on carbon (Pd/C) can be used, though selectivity remains a concern.[17] Iron-based complexes are particularly effective and offer a base-free transfer hydrogenation process, which is a significant advantage.[1]

Protocol Selection Workflow

Choosing the right protocol depends on available equipment, safety constraints, and the specific substrate.

Protocol_Selection_Workflow cluster_pressure High-Pressure Hydrogen Protocols cluster_transfer Transfer Hydrogenation Protocols start Start: Reduce Nitro Group in Chlorobenzene pressure_q High-Pressure H2 Reactor Available? start->pressure_q catalyst_q High Selectivity Critical? pressure_q->catalyst_q Yes protocol3 Protocol 3: Transfer Hydrogenation (e.g., Fe-complex with HCOOH) pressure_q->protocol3 No protocol1 Protocol 1: Standard Pt/C Hydrogenation catalyst_q->protocol1 No protocol2 Protocol 2: Modified Catalyst (e.g., Pt-Fe/C) for Enhanced Selectivity catalyst_q->protocol2 Yes safety_note Note: Avoids high-pressure H2 gas. Good for lab-scale synthesis. protocol3->safety_note

Caption: Decision workflow for selecting a hydrogenation protocol.

Comparative Data of Catalytic Systems

The following table summarizes the performance of various catalytic systems for the selective hydrogenation of p-chloronitrobenzene (p-CNB) to p-chloroaniline (p-CA).

CatalystH2 SourceTemp (°C)PressureSolventp-CNB Conv. (%)p-CA Select. (%)Reference
5% Pt/CH280-12010-30 barMethanol85>99[9]
Pt-Fe/ACH21001 MPaEthanol100>99[3]
Au/TiO2H2100-130--HighHigh[7]
Ni/TiO2H21204 MPascCO2>99>99[7]
Fe ComplexHCOOH40N/AEthanol>99>99[1]
Raney CoH2304 barTHF100>99[10]

Detailed Experimental Protocols

Safety First: All hydrogenation reactions should be conducted in a certified chemical fume hood.[19] Catalysts, especially used ones, can be pyrophoric and must be handled with care under an inert atmosphere or when wet.[20][21][22] High-pressure reactions must use appropriately rated equipment and follow strict safety procedures.[20][23]

Protocol 1: Standard Hydrogenation using 5% Pt/C

This protocol is a robust starting point for the selective hydrogenation of chloronitrobenzenes.

Apparatus:

  • High-pressure autoclave (e.g., Parr shaker or similar) equipped with a magnetic stir bar, gas inlet, vent, pressure gauge, and thermocouple.[23]

  • Glass liner for the reactor.

Procedure:

  • Catalyst Handling: In the fume hood, add 5% Platinum on carbon (Pt/C) catalyst (e.g., 0.5-2 mol%) to the glass liner. If the catalyst is dry, handle it under a stream of nitrogen to prevent ignition of flammable solvents.[21]

  • Substrate & Solvent: Add the chloronitrobenzene substrate followed by the solvent (e.g., methanol or ethanol, ~0.1-0.5 M concentration).[9][10]

  • Reactor Assembly: Place the liner in the autoclave and seal the reactor according to the manufacturer's instructions. Ensure all fittings are tight.[23]

  • Inerting: Connect the reactor to a nitrogen line. Pressurize with nitrogen to ~50 psi, then carefully vent. Repeat this purge cycle 3-5 times to remove all oxygen.[20][23]

  • Leak Test: After the final nitrogen purge, pressurize the reactor with nitrogen to the intended maximum reaction pressure. Hold for 30 minutes and monitor for any pressure drop, which would indicate a leak.[23]

  • Hydrogenation: Vent the nitrogen and introduce hydrogen gas to the desired pressure (e.g., 5-10 bar).[9]

  • Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 80-100 °C). Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is typically complete when hydrogen uptake ceases.

  • Shutdown: Stop heating and allow the reactor to cool to room temperature. Stop stirring.[23]

  • Venting & Purging: Carefully vent the excess hydrogen to an external exhaust. Purge the reactor 3-5 times with nitrogen to remove all residual hydrogen.[20][23]

  • Work-up: Open the reactor in the fume hood. Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Crucially, do not allow the catalyst to dry on the filter paper as it is pyrophoric. [22] Immediately quench the filter cake with water and keep it wet for disposal.[22]

  • Isolation: The product can be isolated from the filtrate by solvent evaporation and subsequent purification if necessary.

Protocol 2: Enhanced Selectivity with Fe-Promoted Pt/AC

This protocol utilizes a modified catalyst to achieve superior selectivity, especially for challenging substrates. The procedure is identical to Protocol 1, with the primary change being the choice of catalyst.

  • Catalyst: Use an iron-promoted Platinum on activated carbon (Pt-Fe/AC) catalyst.[3]

  • Conditions: A reaction temperature of 100 °C and H2 pressure of 1 MPa (10 bar) in ethanol has been shown to be highly effective, yielding >99% selectivity at 100% conversion for p-chloronitrobenzene.[3]

Protocol 3: Transfer Hydrogenation using an Iron Catalyst and Formic Acid

This protocol avoids the use of high-pressure hydrogen gas, making it more accessible for laboratories not equipped with specialized autoclaves.[1]

Apparatus:

  • Standard three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet.

Procedure:

  • Setup: Assemble the glassware and ensure it is free of oxygen by evacuating and back-filling with nitrogen three times.[22]

  • Reagents: To the flask under a positive pressure of nitrogen, add the chloronitrobenzene substrate (1 equiv.), a suitable solvent like ethanol, and the iron catalyst (e.g., Fe(BF4)2·6H2O and a phosphine ligand, or a pre-formed iron complex, ~0.01-1.5 mol%).[1]

  • Hydrogen Donor: Add formic acid (HCOOH) as the hydrogen donor (e.g., 4.5 equivalents).[1]

  • Reaction: Heat the reaction mixture (e.g., to 40-80 °C) with vigorous stirring. Monitor the reaction progress using TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and neutralize with a base (e.g., NaHCO3 solution) to quench any remaining formic acid.

  • Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by chromatography or crystallization.

Safety Considerations for Hydrogenation

Hydrogenation reactions are inherently hazardous and demand strict adherence to safety protocols.

  • Hydrogen Flammability: Hydrogen is extremely flammable and forms explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[19][21]

  • Pyrophoric Catalysts: Many hydrogenation catalysts (Pd/C, Pt/C, Raney Ni) are pyrophoric, especially after use when they are finely divided and have hydrogen adsorbed onto their surface. They can ignite spontaneously upon contact with air.[21][22]

    • Handling: Always handle dry catalysts under an inert atmosphere (N2 or Ar).[21]

    • Filtration: Never allow the filtered catalyst to dry. Quench the filter cake immediately with water and keep it wet.[22]

    • Disposal: Dispose of used catalysts in a dedicated, clearly labeled waste container, ensuring they remain wet.

  • High-Pressure Operations:

    • Equipment: Only use reactors and fittings specifically rated for high-pressure hydrogen service.[20][23]

    • Inspection: Inspect the reactor for any damage or cracks before each use.[21][23]

    • Inerting: Thoroughly purge the reactor with an inert gas like nitrogen before introducing hydrogen to eliminate oxygen.[20][23]

    • Monitoring: Never leave a high-pressure reaction unattended. Continuously monitor temperature and pressure to prevent runaway reactions.[21][23]

Caption: A typical safety workflow for a batch hydrogenation experiment.

References

  • Beller, M., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society. [Link]

  • Nasrollahzadeh, M., et al. (2021). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Scientific Reports. [Link]

  • Kinfe, H. H. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. LinkedIn. [Link]

  • Chaudhari, R. V., et al. (2004). Chemoselective Hydrogenation of Substituted Nitroaromatics Using Novel Water-Soluble Iron Complex Catalysts. The Journal of Organic Chemistry. [Link]

  • Jagadeesh, R. V., et al. (2023). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. [Link]

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  • Hydrogenation Reaction Safety In The Chemical Industry. (2025). Industrial Safety Solution. [Link]

  • Alvarez, S., et al. (2019). On the catalytic transfer hydrogenation of nitroarenes by a cubane-type Mo3S4 cluster hydride: disentangling the nature of the reaction mechanism. Dalton Transactions. [Link]

  • Li, Y., et al. (2017). Homogenous nickel-catalyzed chemoselective transfer hydrogenation of functionalized nitroarenes with ammonia–borane. Chemical Communications. [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Corma, A., & Serna, P. (2007). A Molecular Mechanism for the Chemoselective Hydrogenation of Substituted Nitroaromatics with Nanoparticles of Gold on TiO2 Catalysts: A Cooperative Effect between Gold and the Support. Journal of the American Chemical Society. [Link]

  • Wang, Y., et al. (2017). Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. RSC Advances. [Link]

  • Selective Catalytic Hydrogenation of Nitroarenes to Anilines. (n.d.). ResearchGate. [Link]

  • Ali, M. A., et al. (2018). Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. ACS Omega. [Link]

  • Sharma, S., & Ghorai, P. (2021). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]

  • Dong, W., et al. (2010). Selective hydrogenation of chloronitrobenzene to chloroaniline in supercritical carbon dioxide over Ni/TiO2: Significance of molecular interactions. Journal of Catalysis. [Link]

  • Corma, A., & Serna, P. (2008). Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics. Journal of the American Chemical Society. [Link]

  • Zhang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. [Link]

  • Khan, F. A., et al. (2004). Chemoselective Hydrogenation of Substituted Nitroaromatics Using Novel Water-Soluble Iron Complex Catalysts. The Journal of Organic Chemistry. [Link]

  • Shimizu, K., et al. (2009). Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. The Journal of Physical Chemistry C. [Link]

  • Hydrogenation SOP. (n.d.). University of Rochester. [Link]

  • Mahata, N., & Vishwanathan, V. (2001). Selective Hydrogenation. I. para-Chloronitrobenzene to para-Chloroaniline Platinum on Carbon As Catalyst. Organic Process Research & Development. [Link]

  • Zubar, V., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). MDPI. [Link]

  • Ali, M. A., et al. (2018). Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. ACS Omega. [Link]

  • Hydrogenation Reactions Safety Guidelines. (2012). University of Pittsburgh. [Link]

  • Mal, D., et al. (2021). Highly efficient and selective heterogeneous catalytic reduction of 2-nitroaniline by cerium oxide nanocatalyst under microwave irradiation. International Journal of Environmental Analytical Chemistry. [Link]

  • L'eplattenier, F., & Calderazzo, F. (1973). US Patent 3,729,512A - Homogeneous ruthenium-catalyzed reduction of nitro compounds.
  • Upadhyay, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. [Link]

  • Zhang, J., et al. (2024). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. Results in Chemistry. [Link]

  • Upadhyay, R., et al. (2023). Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds to the Corresponding Amines under Visible Light. The Journal of Organic Chemistry. [Link]

  • Recent Advances in the Reduction of Nitro Compounds by Heterogenous Catalysts. (2025). ResearchGate. [Link]

  • Knifton, J. F. (1987). Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics. The Journal of Organic Chemistry. [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

  • Selective Liquid-Phase Hydrogenation of a Nitro Group in Substituted Nitrobenzenes over Au/Al2O3 Catalyst in a Packed-Bed Flow Reactor. (2025). ResearchGate. [Link]

  • Kalra, K., et al. (2022). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. ChemRxiv. [Link]

  • Akita, Y., & Ohta, A. (2006). HOMOGENEOUS CATALYTIC REDUCTION OF AROMATIC NITRO-COMPOUNDS BY HYDROGEN TRANSFER. Chemistry Letters. [Link]

  • Cantillo, D., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]

  • Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline. (2023). Frontiers in Chemistry. [Link]

  • Zubar, V., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. RWTH Publications. [Link]

  • Li, H., et al. (2025). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Advances. [Link]

  • Wang, Y., et al. (2016). In-Situ Liquid Hydrogenation of m-Chloronitrobenzene over Fe-Modified Pt/Carbon Nanotubes Catalysts. Catalysts. [Link]

  • Yan, J., et al. (2018). Hydrogenation of m-Chloronitrobenzene over Different Morphologies Ni/TiO2 without Addition of Molecular Hydrogen. Catalysts. [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Dai, H., et al. (2011). Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts. Indian Journal of Chemical Technology. [Link]

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Application Notes & Protocols: Strategic Synthesis of N-Boc-Tetrahydropyridine Coupled Products via Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Tetrahydropyridine Scaffold

The tetrahydropyridine (THP) moiety is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and pharmacologically active compounds.[1][2][3] Its structural versatility allows for diverse substitutions, leading to a wide spectrum of biological activities, including applications as anti-inflammatory, anti-cancer, and antimicrobial agents.[1][4] In modern drug discovery, the precise and efficient functionalization of the THP ring is paramount. Palladium-catalyzed cross-coupling reactions have emerged as the gold standard for this purpose, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with exceptional control and functional group tolerance.[5][6]

This guide provides an in-depth exploration of the synthesis of N-Boc-tetrahydropyridine coupled products, focusing on three cornerstone reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The tert-butoxycarbonyl (Boc) protecting group is instrumental, as it modulates the reactivity of the nitrogen atom and ensures stability during these transformations, while being readily removable under mild acidic conditions. We will delve into the mechanistic rationale behind these powerful methods, present detailed, field-proven protocols, and offer insights into reaction optimization.

Foundational Synthetic Strategy: Accessing Key Intermediates

The success of any coupling strategy hinges on the availability of versatile, reactive starting materials. For the N-Boc-tetrahydropyridine system, two intermediates are of primary importance: the vinyl triflate (an electrophile) and the boronic acid pinacol ester (a nucleophile). Both are readily accessible from the commercially available N-Boc-4-piperidone.

  • N-Boc-4-(trifluoromethanesulfonyloxy)-1,2,3,6-tetrahydropyridine (Vinyl Triflate): This powerful electrophile is synthesized by converting the ketone in N-Boc-4-piperidone into its enolate, which is then "trapped" with a triflating agent like trifluoromethanesulfonic anhydride (Tf₂O). Its high reactivity makes it an ideal substrate for a range of palladium-catalyzed reactions.[5][7]

  • N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This nucleophilic partner, essential for Suzuki-Miyaura couplings, can be prepared from the corresponding vinyl triflate via a palladium-catalyzed borylation reaction with bis(pinacolato)diboron.[5][8] This stable, crystalline solid is now a commercially available reagent, significantly streamlining synthetic workflows.[9]

G cluster_0 Synthesis of Key Intermediates A N-Boc-4-piperidone B N-Boc-4-(triflyloxy)-1,2,3,6-tetrahydropyridine (Vinyl Triflate) A->B  1. Base (e.g., LDA, LHMDS)  2. Tf₂O or Ph-NTf₂ C N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester B->C  Pd Catalyst (e.g., Pd(dppf)Cl₂)  Bis(pinacolato)diboron, Base

Caption: General synthetic routes to key electrophilic and nucleophilic N-Boc-tetrahydropyridine intermediates.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

Understanding the mechanism of palladium-catalyzed cross-coupling is fundamental to troubleshooting and optimizing these reactions. While specific details vary, the general catalytic cycle for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination involves three key steps, illustrated here for a Suzuki-Miyaura coupling.

  • Oxidative Addition: A low-valent Palladium(0) complex, typically stabilized by phosphine ligands, reacts with the organohalide or triflate (R¹-X), inserting itself into the C-X bond. This forms a high-valent Pd(II) intermediate. The reactivity order for the halide is generally I > Br > OTf >> Cl.

  • Transmetalation (for Suzuki): The organoboron compound (R²-B(OR)₂) coordinates to the palladium center. In the presence of a base (e.g., K₂CO₃, Cs₂CO₃), a boronate complex is formed, which facilitates the transfer of the R² group from boron to palladium, displacing the halide or triflate. This is often the rate-determining step.

  • Reductive Elimination: The two organic partners (R¹ and R²) on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

G ox_add Oxidative Addition transmetal Transmetalation red_elim Reductive Elimination pd0 Pd(0)L₂ (Active Catalyst) pd_ii_complex R¹-Pd(II)L₂-X pd0->pd_ii_complex  + R¹-X pd_ii_r1r2 R¹-Pd(II)L₂-R² pd_ii_complex->pd_ii_r1r2  + R²-B(OR)₂ pd_ii_r1r2->pd0  - R¹-R² r1x R¹-X (Aryl/Vinyl Halide or Triflate) r2boron R²-B(OR)₂ + Base (Boronic Acid/Ester) product R¹-R² (Coupled Product)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Practical Guide

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and strong bases are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions involving palladium catalysts should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.

Protocol 1: Suzuki-Miyaura Coupling for 4-Aryl-N-Boc-tetrahydropyridine Synthesis

This protocol describes the coupling of N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester with an aryl bromide to form a C(sp²)-C(sp²) bond.[7][10][11]

Reaction Scheme: (A graphical representation showing the N-Boc-tetrahydropyridine boronic ester reacting with an aryl bromide in the presence of a Pd catalyst and base to yield the 4-aryl product)

Materials:

  • N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.0 eq., e.g., 309 mg, 1.0 mmol)

  • Aryl Bromide (1.1 eq., e.g., 1.1 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq., 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq., 3.0 mmol)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried Schlenk flask, add N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester, the aryl bromide, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).

  • Stir the reaction mixture vigorously and heat to 80-90 °C in an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-aryl-N-Boc-tetrahydropyridine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Protocol 2: Sonogashira Coupling for 4-Alkynyl-N-Boc-tetrahydropyridine Synthesis

This protocol details the coupling of N-Boc-4-(triflyloxy)-1,2,3,6-tetrahydropyridine with a terminal alkyne to form a C(sp²)-C(sp) bond.[12][13]

Reaction Scheme: (A graphical representation showing the N-Boc-tetrahydropyridine vinyl triflate reacting with a terminal alkyne in the presence of Pd and Cu catalysts and a base to yield the 4-alkynyl product)

Materials:

  • N-Boc-4-(triflyloxy)-1,2,3,6-tetrahydropyridine (1.0 eq., e.g., 331 mg, 1.0 mmol)

  • Terminal Alkyne (1.2 eq., 1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq., 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 eq., 4 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (solvent and base)

  • Tetrahydrofuran (THF), anhydrous (co-solvent, optional)

Procedure:

  • To a flame-dried Schlenk flask, add N-Boc-4-(triflyloxy)-1,2,3,6-tetrahydropyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (if used) followed by degassed Et₃N.

  • Add the terminal alkyne dropwise via syringe at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC.

  • Upon completion, concentrate the mixture under reduced pressure to remove the bulk of the triethylamine.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for 4-Amino-N-Boc-tetrahydropyridine Synthesis

This protocol describes the C-N bond formation between N-Boc-4-(triflyloxy)-1,2,3,6-tetrahydropyridine and a primary or secondary amine.[6][14]

Reaction Scheme: (A graphical representation showing the N-Boc-tetrahydropyridine vinyl triflate reacting with an amine in the presence of a Pd catalyst, a ligand, and a strong base to yield the 4-amino product)

Materials:

  • N-Boc-4-(triflyloxy)-1,2,3,6-tetrahydropyridine (1.0 eq., e.g., 331 mg, 1.0 mmol)

  • Amine (primary or secondary) (1.2 eq., 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq., 2 mol% Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq., 8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq., 1.4 mmol)

  • Toluene, anhydrous (solvent)

Procedure:

  • Glovebox Operation Recommended: Due to the air-sensitivity of the catalyst, ligand, and base, it is best to weigh these reagents in a glovebox.

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.

  • Remove the tube from the glovebox, and add the N-Boc-4-(triflyloxy)-1,2,3,6-tetrahydropyridine.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous toluene followed by the amine via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel.

Data Summary and Optimization Insights

The choice of reaction conditions is critical for achieving high yields and purity. The following table summarizes typical parameters for the three coupling reactions.

Coupling Reaction N-Boc-THP Substrate Coupling Partner Typical Catalyst System (Precatalyst / Ligand) Base Solvent Temp (°C) Expected Yield
Suzuki-Miyaura Boronic Acid Pinacol EsterAryl/Heteroaryl HalidePd(dppf)Cl₂ or Pd(PPh₃)₄K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/EtOH80-10070-95%
Sonogashira Vinyl TriflateTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N, DIPEATHF, DMF25-5065-90%
Buchwald-Hartwig Vinyl TriflatePrimary/Secondary AminePd₂(dba)₃ / XPhos, RuPhosNaOtBu, LHMDSToluene, Dioxane90-11060-85%

Field-Proven Insights for Optimization:

  • Ligand Choice is Key: For sterically demanding substrates in Suzuki or Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often superior to simpler ligands like PPh₃.[6][14] They promote faster reductive elimination and prevent β-hydride elimination.

  • Base Sensitivity: Buchwald-Hartwig aminations require strong, non-nucleophilic bases like NaOtBu. Suzuki couplings work well with milder carbonate bases. The base's role is not just to neutralize acid but to actively participate in the catalytic cycle (e.g., forming the boronate in Suzuki coupling).

  • Degassing is Non-Negotiable: Oxygen can oxidize and deactivate the Pd(0) catalyst. Thoroughly degassing solvents and running reactions under a positive pressure of inert gas is crucial for reproducibility and high yields.

  • Copper-Free Sonogashira: While the classic Sonogashira protocol uses a Cu(I) co-catalyst, this can sometimes lead to alkyne homocoupling (Glaser coupling). Several copper-free methods have been developed to circumvent this issue, often requiring specific ligands and conditions.[13][15]

Conclusion

Palladium-catalyzed cross-coupling reactions represent a robust and highly adaptable platform for the synthesis of functionalized N-Boc-tetrahydropyridine derivatives. By mastering the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers gain access to a vast chemical space of novel 4-substituted tetrahydropyridines. A thorough understanding of the underlying mechanisms and careful attention to experimental protocol, particularly regarding the choice of catalyst system and the exclusion of oxygen, are essential for success. The compounds synthesized through these methods are invaluable building blocks for the development of new therapeutic agents, underscoring the continued importance of these powerful synthetic tools in medicinal chemistry.[1][5]

References

  • Benchchem. Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery.

  • Auctores Journals. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2.

  • National Institutes of Health (PMC). Tetrahydropyridines: a recent update for their multicomponent synthesis.

  • Bentham Science Publishers. The Chemistry and Pharmacology of Tetrahydropyridines.

  • Bentham Science. The Chemistry and Pharmacology of Tetrahydropyridines.

  • TCI Chemicals. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4.

  • Wikipedia. Buchwald–Hartwig amination.

  • MilliporeSigma. N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester.

  • ACS Publications. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters.

  • Royal Society of Chemistry. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination.

  • National Institutes of Health (PMC). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors.

  • Wikipedia. Sonogashira coupling.

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.

  • National Institutes of Health (PMC). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

  • Chemistry LibreTexts. Sonogashira Coupling.

  • ACS Publications. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.

  • Organic Chemistry Portal. Sonogashira Coupling.

  • Google Patents. Method for synthesizing N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester.

  • PubMed. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters.

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene. As a key intermediate in the development of various industrial chemicals and potentially pharmaceuticals, optimizing its synthesis for both yield and purity is paramount.[1] This document moves beyond a simple procedural outline to provide in-depth, field-proven insights into the common challenges encountered during its synthesis, focusing on the principles of electrophilic aromatic substitution.

Our core focus will be on the most direct synthetic route: the nitration of 1-Chloro-5-methoxy-2-methylbenzene. We will dissect the intricate interplay of substituent directing effects, reaction kinetics, and process parameters that govern the success of this transformation.

Section 1: Synthesis Strategy & Mechanistic Overview

The synthesis of this compound is typically achieved via the electrophilic nitration of the corresponding substituted benzene ring. The primary challenge lies in controlling the regioselectivity of the reaction. The benzene ring has three substituents—chloro (-Cl), methoxy (-OCH₃), and methyl (-CH₃)—each exerting its own electronic and steric influence on the position of the incoming electrophile (the nitronium ion, NO₂⁺).

  • Methoxy Group (-OCH₃): A strongly activating, ortho, para-directing group due to its strong +R (resonance) effect.

  • Methyl Group (-CH₃): An activating, ortho, para-directing group due to its +I (inductive) and hyperconjugation effects.

  • Chloro Group (-Cl): A deactivating, ortho, para-directing group due to its competing -I (inductive) and +R (resonance) effects, with the inductive effect dominating.

The final position of the nitro group is a result of the cumulative influence of these substituents. Understanding this is the first step to troubleshooting and optimization.

sub 1-Chloro-5-methoxy- 2-methylbenzene (Starting Material) product 1-Chloro-5-methoxy- 2-methyl-4-nitrobenzene (Target Product) sub->product Desired Reaction Path byproduct Isomeric Byproducts (e.g., 6-nitro isomer) sub->byproduct Competing Reaction Path reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) reagents->sub Electrophilic Attack G start Low Yield / Poor Selectivity? check_temp Is Temperature < 5°C? start->check_temp oxid_check Go to 'Byproduct Formation' Guide start->oxid_check If tar is present check_acid Is Nitrating Agent Added Slowly? check_temp->check_acid Yes solution_temp Implement Strict Cooling (e.g., ice-salt bath) check_temp->solution_temp No solution_acid Use a dropping funnel for slow, controlled addition check_acid->solution_acid No problem_solved Improved Isomer Ratio check_acid->problem_solved Yes solution_temp->check_acid solution_acid->problem_solved

Caption: Troubleshooting flowchart for low yield issues.

Issue 2: Formation of Dark, Tarry Byproducts

Q: My reaction mixture turns dark brown or black, and workup yields a significant amount of insoluble tar. What causes this and how can it be prevented?

A: Tar formation is a classic sign of unwanted side reactions, primarily oxidation and/or over-nitration (dinitration). The methoxy and methyl groups strongly activate the ring, making it highly susceptible to oxidation by nitric acid, especially under harsh conditions. [2] Causality & Solution:

  • Exothermic Reaction: Nitration is a highly exothermic process. A rapid increase in local temperature can lead to runaway reactions where oxidation and polynitration dominate.

  • Nitrating Agent Concentration: Using overly concentrated or fuming nitric acid increases the concentration of the oxidizing species and the nitronium ion, promoting side reactions.

  • Substrate Purity: Impurities in the starting material can sometimes catalyze decomposition or oxidation.

Troubleshooting Protocol:

  • Action 1: Ensure the dropwise addition of the nitrating agent is sufficiently slow, allowing the cooling bath to dissipate the heat generated.

  • Action 2: Use a well-defined mixed acid solution (e.g., a specific molar ratio of HNO₃ in H₂SO₄) rather than fuming nitric acid. Sulfuric acid acts as a dehydrating agent and catalyzes the formation of the nitronium ion, allowing for a more controlled reaction.

  • Action 3: Ensure your starting material is pure and dry before beginning the reaction.

ParameterStandard ConditionOptimized Condition for High Purity
Temperature 0 - 25 °C-5 to 5 °C
Nitrating Agent Fuming HNO₃Equimolar HNO₃ in concentrated H₂SO₄
Addition Time 10-15 minutes30-60 minutes
Stirring ModerateVigorous (to ensure thermal homogeneity)
Caption: Comparison of standard vs. optimized reaction parameters.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal molar ratio of nitric acid to the substrate? A: A slight excess of the nitrating agent is typically used to ensure complete conversion of the starting material. A molar ratio of 1.05 to 1.1 moles of nitric acid per mole of 1-Chloro-5-methoxy-2-methylbenzene is a good starting point. [3]Using a large excess can lead to dinitration.

Q: How should the reaction be quenched and worked up? A: The reaction should be quenched by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This dissipates any remaining heat and dilutes the acid. The precipitated solid product can then be collected by filtration. The crude product should be washed with cold water until the washings are neutral to pH paper, followed by a wash with a dilute sodium bicarbonate solution to remove any residual acid.

Q: What are the best methods for product purification and characterization? A: For purification, recrystallization from a suitable solvent (e.g., ethanol or methanol/water mixture) is often effective for removing minor impurities and isomers. If isomeric purity is a significant issue, column chromatography on silica gel may be necessary. For characterization, ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure and regiochemistry. GC-MS can be used to determine purity and identify any byproducts. HPLC is an excellent tool for quantitative analysis and purity assessment. [4] Q: What are the critical safety precautions for this reaction? A: Nitration reactions must be treated with extreme caution.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Perform the reaction behind a blast shield.

  • Always add the acid mixture slowly to the substrate, never the other way around.

  • Have an appropriate quenching bath (ice) and a base (e.g., sodium bicarbonate) ready to neutralize any spills.

Section 4: Optimized Experimental Protocol

This protocol is a self-validating system designed to maximize yield and purity.

Protocol: Nitration of 1-Chloro-5-methoxy-2-methylbenzene

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, dissolve 1-Chloro-5-methoxy-2-methylbenzene (1.0 eq) in concentrated sulfuric acid (98%, ~3-4 mL per gram of substrate).

  • Cooling: Cool the solution to between -5 and 0 °C using an ice-salt bath. Ensure vigorous stirring to maintain a uniform temperature.

  • Nitrating Mixture Preparation: In a separate beaker, slowly add concentrated nitric acid (68-70%, 1.05 eq) to concentrated sulfuric acid (98%, ~1-2 mL per gram of substrate) while cooling in an ice bath.

  • Addition: Transfer the cold nitrating mixture to the dropping funnel and add it dropwise to the solution of the substrate over 30-60 minutes. Crucial: Monitor the internal temperature and ensure it does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Monitoring: Check for the completion of the reaction by TLC or GC analysis of an aliquot.

  • Quenching: Slowly pour the reaction mixture onto a large excess of crushed ice in a beaker with vigorous stirring.

  • Isolation: Allow the ice to melt completely. Collect the precipitated yellow solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral. Then, wash with a cold 5% sodium bicarbonate solution, followed again by cold water.

  • Drying: Dry the product, preferably in a vacuum oven at a low temperature (~40-50 °C).

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

References

  • Google Patents. (2008). CN111960947A - Method for synthesizing 4-chloro-2, 5-dimethoxy nitrobenzene by using microreactor.
  • ResearchGate. (2025). Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis. Retrieved from [Link]

  • Quora. (2020). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene? Retrieved from [Link]

  • MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). US2581972A - Preparation of 2-chloro-4-methoxy-5-nitro-toluene and 2-chloro-4-methoxy-5-aminotoluene.
  • LookChem. (n.d.). Cas 89-59-8,4-Chloro-2-nitrotoluene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]

  • VCU Scholars Compass. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Arkivoc. (n.d.). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). US3480681A - Process for the preparation and purification of p-nitrobenzenes.
  • Chalmers Publication Library. (n.d.). Optimization of the Chematur Pump Nitration process for continuous production of Dinitrotoluene. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in purifying 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene by removing persistent regioisomeric impurities. We will explore the root cause of these impurities, methods for their detection, and detailed, field-proven protocols for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: I've synthesized this compound, but my analytical data suggests impurities. What are the likely regioisomers present?

During the synthesis, particularly in electrophilic nitration steps, the directing effects of the substituents on the aromatic ring can lead to the formation of several isomers. The primary product you are targeting is 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene (Isomer A) . The most probable and challenging regioisomeric impurity to separate is 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene (Isomer B) .[1][2]

These molecules share the same molecular formula (C₈H₈ClNO₃) and molecular weight, differing only in the substitution pattern on the benzene ring. This subtle structural difference is the primary reason they exhibit very similar physical properties, making their separation a significant challenge.

Q2: How can I confirm the presence and relative quantities of these regioisomers in my sample?

Before attempting any purification, it's crucial to have a reliable analytical method to assess the purity of your crude and processed samples.

  • Thin-Layer Chromatography (TLC): This is the quickest method to visualize the number of components. However, due to the similar polarity of the regioisomers, they may appear as a single spot in many common solvent systems. It is essential to screen a variety of solvent systems with differing polarities and compositions to achieve separation.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC, especially with a high-resolution column, is a superior method for quantifying regioisomers. Phenyl- or pentafluorophenyl (PFP)-based columns are often effective for separating positional aromatic isomers due to their unique π-π and dipole-dipole interactions.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool. The chemical shifts and splitting patterns of the aromatic protons will be distinct for each isomer. Careful integration of the unique signals for each isomer can provide a quantitative ratio of their presence.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can separate and identify isomers if they are thermally stable and have slightly different retention times. The mass spectra will be identical, but the separation occurs in the gas chromatography column.

  • Melting Point Analysis: A broad or depressed melting point range compared to the literature value for the pure compound is a strong indicator of impurity.

Q3: What are the key physical property differences I can exploit for separation?

The separation of regioisomers relies on exploiting subtle differences in their physicochemical properties. While many properties are similar, minor variations in crystal lattice energy and dipole moment can be leveraged.

Property1-Chloro-2-methoxy-5-methyl-4-nitrobenzene (Target)1-Chloro-2-methoxy-4-methyl-5-nitrobenzene (Impurity)Significance for Separation
CAS Number 62492-41-5[1]62492-45-9[2]For identification and literature search.
Molecular Weight 201.61 g/mol [1]201.61 g/mol [2]Identical, so mass-based separation is not possible.
Computed XLogP3 2.7[1]2.7[2]Indicates nearly identical polarity, making chromatographic separation challenging.
Solubility Moderately soluble in polar organic solvents.[5]Expected to be very similar to the target compound.Differences, even minor, are key for recrystallization. Must be determined experimentally.
Crystal Structure The specific packing of molecules in a crystal lattice.Will differ from the target compound.This difference is the foundation for successful separation by recrystallization.

Troubleshooting & Purification Guides

This section provides detailed protocols to address common issues encountered during purification. The general workflow involves assessing the crude mixture's purity, selecting an appropriate purification method, executing the protocol, and re-assessing the purity of the resulting fractions.

G cluster_start Initial State cluster_analysis Analysis cluster_decision Method Selection cluster_methods Purification Protocols cluster_validation Validation Crude Crude Product (Mixture of Isomers) Assess Assess Purity (TLC, HPLC, NMR) Crude->Assess Choose Choose Method Assess->Choose Recryst Recrystallization Choose->Recryst High Purity / Screening Column Column Chromatography Choose->Column Low Purity / Difficult Separation Reassess Re-assess Purity of Fractions Recryst->Reassess Column->Reassess Pure Pure Product Reassess->Pure Purity > 99% Impure Impure Fractions Reassess->Impure Purity < 99% Impure->Column Repurify

Caption: General workflow for the purification of this compound.

Guide 1: Purification by Recrystallization

Recrystallization is often the most efficient method for removing small amounts of impurities, leveraging differences in solubility and crystal packing.

Issue: My product is still impure after a single recrystallization attempt.

Causality: The high structural similarity of the regioisomers results in similar solubilities across many common solvents. A single-solvent recrystallization may co-precipitate both isomers. A carefully selected two-solvent system or fractional crystallization is often required.

Protocol: Two-Solvent Recrystallization

This protocol aims to find a solvent pair where the target compound is soluble in the first solvent ("Solvent A") when hot, and insoluble in the second solvent ("Solvent B"), in which the impurity has slightly different solubility.[6]

  • Solvent Screening:

    • Solvent A (Good Solvent): Find a solvent that dissolves your crude product completely when boiling. Candidates include acetone, ethyl acetate, or toluene.

    • Solvent B (Poor Solvent): Find a solvent in which your product is poorly soluble, even when hot. This solvent must be miscible with Solvent A. Candidates include hexanes, heptane, or water.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot Solvent A to completely dissolve the solid at its boiling point.

    • While the solution is still hot, add Solvent B dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

    • Add a drop or two of hot Solvent A to redissolve the precipitate and make the solution clear again.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature without disturbance. Placing it on a cork ring or in a beaker of warm water can slow the cooling rate, promoting the formation of purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold Solvent B or a pre-chilled mixture of Solvent A and B.

    • Dry the crystals under vacuum and analyze their purity using your chosen analytical method (TLC, melting point, etc.).

Guide 2: Purification by Flash Column Chromatography

When recrystallization fails to provide adequate purity, or when isomers are present in significant quantities, flash column chromatography is the method of choice.[7]

Issue: My isomers have the same Rf value on TLC plates, and I cannot achieve separation.

Causality: This is a common problem with regioisomers due to their nearly identical polarity.[8] Standard eluent systems like ethyl acetate/hexane may not have sufficient resolving power. The key is to systematically screen different solvent systems, potentially including those that can engage in different intermolecular interactions.

Protocol: Developing a Separation Method and Running the Column
  • TLC Method Development (Critical Step):

    • Prepare stock solutions of your crude material.

    • On a single TLC plate, spot your material in multiple lanes.

    • Develop each lane in a different solvent system. Start with a standard system (e.g., 20% Ethyl Acetate in Hexane) and systematically vary the components.

    • Expert Tip: Try incorporating solvents that can offer different interactions. For example:

      • Toluene: Can engage in π-π stacking. A mobile phase of Toluene/Hexane or Ethyl Acetate/Toluene can resolve aromatic isomers.[9]

      • Dichloromethane (DCM): Offers different dipole interactions. A DCM/Hexane system can be effective.

      • Additives: A small amount (0.1-1%) of acetic acid or triethylamine can sometimes sharpen spots and improve separation, though this is less common for neutral compounds.[8]

    • The goal is to find a system where you see two distinct spots (or one elongated spot that can be resolved). An ideal Rf value for the target compound is between 0.25 and 0.40 for good column separation.

  • Flash Column Chromatography Protocol:

    G A 1. Pack Column (Slurry Method) B 2. Load Sample (Minimal Solvent) A->B C 3. Add Eluent & Apply Pressure B->C D 4. Collect Fractions Sequentially C->D E 5. Analyze Fractions (TLC) D->E F 6. Combine Pure Fractions & Evaporate E->F

    Caption: Key steps in a flash column chromatography workflow.

    • Column Packing: Select a column of appropriate size. As a rule of thumb, use at least 40-100g of silica gel for every 1g of crude material for difficult separations. Pack the column using the "slurry method" with your chosen eluent system for a homogenous stationary phase.

    • Sample Loading: Dissolve your crude product in the minimum possible volume of DCM or the eluent. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column ("dry loading").

    • Elution: Run the column by applying positive pressure (flash chromatography). Begin with the eluent system identified during your TLC screen.

    • Fraction Collection: Collect small, uniform fractions in test tubes. The number of fractions can range from 20 to over 100 depending on the column size and difficulty of separation.

    • Fraction Analysis: Spot every few fractions on a TLC plate and develop it to identify which fractions contain your pure product.

    • Combine and Evaporate: Combine the fractions that contain only the pure target isomer and remove the solvent using a rotary evaporator.

Guide 3: Advanced Method - Selective Chemical Reduction

Scenario: Chromatography is proving too difficult, low-yielding, or not scalable for my needs.

Causality-Based Approach: It is sometimes possible to exploit differences in steric hindrance around the functional groups of the isomers. One isomer may react under certain conditions while the other remains unchanged. A patented method describes the selective reduction of sterically unhindered nitro groups in a mixture of isomers.[10]

The nitro group in 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene (Isomer B) is less sterically hindered than the nitro group in the target compound, which is flanked by a methoxy and a methyl group. This difference can potentially be used for selective reduction.

Conceptual Workflow (Use with Caution and after literature review):
  • Selective Reduction: Treat the isomeric mixture with a mild reducing agent that is sensitive to steric hindrance, such as sodium sulfide (Na₂S) or a similar reagent.[10] The goal is to selectively reduce the nitro group of the less-hindered impurity (Isomer B) to an amine.

  • Extraction: The newly formed aniline derivative will be basic. You can now easily separate it from the unreacted nitro-containing target compound by performing an acid-base extraction.

    • Dissolve the mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with an aqueous acid solution (e.g., 1M HCl). The basic amine impurity will move into the aqueous layer as a salt, while your neutral nitro compound remains in the organic layer.

  • Isolation: Separate the organic layer, dry it (e.g., with MgSO₄), and evaporate the solvent to yield the purified 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene.

Disclaimer: This is an advanced technique that requires careful optimization of reaction conditions (temperature, stoichiometry, reaction time) to ensure selectivity and avoid reduction of the desired product.

References

  • Reddit r/OrganicChemistry. (2024, November 8). How to separate these regioisomers? Retrieved from [Link]

  • MDPI. (2012, March 19). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Reddit r/OrganicChemistry. (2025, July 23). Separating Regioisomers using Preparative TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). Retrieved from [Link]

  • ResearchGate. (2021, April 7). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR:. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Retrieved from [Link]

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? Retrieved from [Link]

Sources

Technical Support Center: Controlling Exotherms During Nitration of Chloro-methoxy-toluenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the nitration of chloro-methoxy-toluenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for controlling the highly exothermic nature of this reaction. The following sections offer a detailed exploration of common challenges, preventative measures, and corrective actions in a question-and-answer format, grounded in established scientific principles.

I. Core Principles of Exotherm Control in Nitration

Nitration reactions are notoriously exothermic, with reaction heats often around -145 ± 70 kJ/mol.[1] A thermal runaway, a scenario where the reaction's heat generation surpasses the cooling system's capacity to remove it, can lead to a rapid escalation in temperature and pressure, potentially resulting in equipment failure and explosions.[1] The nitrated products themselves can be thermally unstable, further contributing to the heat released.[1] Therefore, precise control over the reaction conditions is paramount for both safety and achieving the desired product outcome.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the nitration of chloro-methoxy-toluenes.

Issue 1: Uncontrolled Temperature Rise (Thermal Runaway)

Question: My reaction temperature is escalating uncontrollably, and the cooling system is overwhelmed. What immediate actions should I take, and what are the probable causes?

Answer: An uncontrolled temperature increase indicates a thermal runaway, a critical safety hazard.[2]

Immediate Actions:

  • Halt Reactant Addition: Immediately stop the feed of the nitrating agent (e.g., nitric acid or mixed acid).[1][2] This is the most crucial first step to prevent further heat generation.

  • Maximize Cooling: Ensure your cooling system is operating at its maximum capacity.[2]

  • Quench the Reaction (If Necessary): If the temperature continues to rise rapidly, a "drown-out" or quench is necessary.[1] This involves carefully and slowly pouring the reaction mixture into a large volume of crushed ice and water.[3] This action serves to rapidly cool the reaction and dilute the acid mixture, thereby stopping the nitration process.[3]

Potential Causes & Preventative Solutions:

CauseSolution
Too Rapid Addition of Nitrating Agent The rate of heat generation exceeded the cooling system's capacity. In subsequent experiments, reduce the addition rate to maintain a stable internal temperature.[2][4]
Inadequate Cooling The cooling bath or system may be insufficient for the reaction scale. Ensure the cooling apparatus is appropriately sized and functioning correctly.
Poor Agitation Failure of the stirrer can create localized "hotspots" where the reaction rate accelerates uncontrollably.[1] Ensure vigorous and consistent stirring throughout the reaction. If the agitator fails, do not restart it; instead, safely quench the reaction.[1]
Incorrect Reagent Concentration Using overly concentrated acids can lead to a more vigorous and difficult-to-control reaction.[2] Verify the concentrations of nitric and sulfuric acids before use.
Issue 2: Poor Regioselectivity and Isomer Control

Question: My final product is an inseparable mixture of ortho, meta, and para isomers. How can I improve the regioselectivity of the reaction?

Answer: The directing effects of the substituents on the toluene ring (chloro, methoxy, and methyl groups) determine the position of nitration. Both the methoxy and methyl groups are ortho, para-directing, while the chloro group is also ortho, para-directing but deactivating. The interplay of these groups and the reaction conditions dictates the final isomer distribution.

Strategies for Improving Regioselectivity:

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity. The kinetic and thermodynamic products can differ, and lower temperatures often favor the formation of a single, more stable isomer.

  • Choice of Nitrating Agent: The reactivity of the nitrating agent can influence isomer ratios. Milder nitrating agents may offer better selectivity. For instance, using a mixture of nitric acid and acetic anhydride instead of the more aggressive sulfuric acid/nitric acid mixture can alter the product distribution.[5]

  • Catalyst Selection: The use of solid acid catalysts, such as zeolites, has been shown to improve para-selectivity in the nitration of toluene.[6][7] The confined environment within the zeolite pores can sterically hinder the formation of the ortho isomer.[8]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and, consequently, the isomer distribution.[9] Experimenting with different solvents, such as dichloromethane or 1,2-dichloroethane, may improve selectivity.[10][11]

Issue 3: Formation of Byproducts and Impurities

Question: I am observing the formation of dark-colored byproducts and a lower-than-expected yield of the desired nitro-chloro-methoxy-toluene. What could be the cause?

Answer: The formation of byproducts is often due to side reactions such as oxidation or multiple nitrations.

Common Byproducts and Their Prevention:

ByproductCausePrevention
Oxidized Species (e.g., nitrophenols) The strong oxidizing nature of the nitrating mixture can lead to the oxidation of the starting material or product. This is often exacerbated by higher temperatures.Maintain strict temperature control and consider using a less aggressive nitrating agent.[3]
Di- and Tri-nitrated Compounds If the reaction conditions are too harsh (high temperature, high concentration of nitrating agent), multiple nitro groups can be added to the aromatic ring.[4][12]Carefully control the stoichiometry of the nitrating agent and the reaction time. Monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the desired mono-nitrated product is formed.[3][13]
Sulfonated Products When using a mixture of sulfuric and nitric acids, sulfonation can be a competing reaction, especially at higher temperatures.[14][15]Use the minimum amount of sulfuric acid necessary and maintain a low reaction temperature.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary role of sulfuric acid in the nitration of chloro-methoxy-toluenes?

A1: Sulfuric acid serves two main purposes. Firstly, it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2][4][16] Secondly, it acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and slow down the reaction.[4][14]

Q2: How can I safely quench a nitration reaction?

A2: The safest method for quenching a nitration reaction is to slowly and carefully pour the reaction mixture into a vigorously stirred slurry of crushed ice and water.[3] This method effectively dissipates the heat generated from the dilution of the strong acids and stops the reaction.[2][3]

Q3: What are the key safety precautions to take during a nitration experiment?

A3: Safety is paramount. Always wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[3][17] Work in a well-ventilated fume hood to avoid inhaling toxic fumes like nitrogen dioxide.[17] Have an emergency plan in place and ensure easy access to safety equipment like fire extinguishers and emergency showers.[17]

Q4: How can I monitor the progress of my nitration reaction?

A4: The progress of the reaction can be monitored using various analytical techniques. Thin-Layer Chromatography (TLC) is a simple and effective method for qualitatively tracking the consumption of the starting material and the formation of the product.[18] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[13][19]

Q5: My product is an oil and does not precipitate upon quenching. How should I proceed with the work-up?

A5: If the product is an oil or remains dissolved in the aqueous acid, a liquid-liquid extraction is necessary.[3] After quenching, transfer the mixture to a separatory funnel and extract several times with a suitable water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane.[3] The combined organic extracts can then be washed, dried, and the solvent evaporated to isolate the product.[3]

IV. Experimental Workflow and Data Presentation

General Experimental Protocol for Nitration
  • Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.[2]

  • Reaction Setup: In a flask equipped with a magnetic stirrer, thermometer, and an addition funnel, dissolve the chloro-methoxy-toluene in a suitable solvent (if necessary) or concentrated sulfuric acid. Cool the mixture to the desired reaction temperature (e.g., 0-5 °C) using an ice-salt bath.[20]

  • Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the cooled solution of the substrate while stirring vigorously.[2] Closely monitor the internal temperature and maintain it within the desired range.[20]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.[3]

  • Quenching: Slowly pour the reaction mixture into a beaker containing a stirred slurry of crushed ice and water.[3]

  • Isolation:

    • If a solid precipitates: Collect the product by vacuum filtration and wash with cold water until the filtrate is neutral.[2][3]

    • If the product is an oil: Perform a liquid-liquid extraction as described in FAQ Q5.[3]

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Diagrams
Nitration Reaction Workflow

NitrationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Prep_Nitrating_Mix Prepare Nitrating Mixture (HNO3 + H2SO4) Addition Slowly Add Nitrating Mix to Substrate at Low Temp Prep_Nitrating_Mix->Addition Prep_Substrate Prepare Substrate Solution (Chloro-methoxy-toluene) Prep_Substrate->Addition Monitoring Monitor Reaction (TLC, HPLC) Addition->Monitoring Quench Quench with Ice/Water Monitoring->Quench Isolation Isolate Product (Filtration or Extraction) Quench->Isolation Purification Purify Product (Recrystallization/Chromatography) Isolation->Purification

Caption: A typical workflow for the nitration of aromatic compounds.

Troubleshooting Logic for Thermal Runaway

ThermalRunawayTroubleshooting Start Uncontrolled Temp Rise Stop_Addition Stop Reactant Addition Start->Stop_Addition Max_Cooling Maximize Cooling Stop_Addition->Max_Cooling Quench Quench Reaction Max_Cooling->Quench Temp still rising Investigate Investigate Cause Max_Cooling->Investigate Temp stabilizes Quench->Investigate Revise_Protocol Revise Protocol Investigate->Revise_Protocol

Caption: Decision-making process for managing a thermal runaway event.

V. References

  • Benchchem. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.

  • MDPI. (2025, July 9). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone.

  • Benchchem. (2025). Technical Support Center: Managing Nitration Reactions.

  • Proteomics Analysis of Nitration. (n.d.). Analytical Methods for Nitration.

  • YouTube. (2024, June 7). Nitration reaction safety.

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Electrophilic aromatic substitution. Part VII. A critical re-examination of the reactivity of toluene towards nitration with acetyl nitrate in acetic anhydride, as determined by the kinetic and competition methods.

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.).

  • PMC - NIH. (n.d.). Dynamics and the Regiochemistry of Nitration of Toluene.

  • NCBI Bookshelf - NIH. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite.

  • Benchchem. (2025). Technical Support Center: Managing Exothermic Reactions During Nitration.

  • 1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. (n.d.).

  • PMC. (2025, August 26). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.

  • ResearchGate. (2017, October 27). Kinetics of solid acids catalysed nitration of toluene: Change in selectivity by triphase (liquid–liquid–solid) catalysis.

  • Chemistry Steps. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

  • Nitration of Toluene (Electrophilic Aromatic Substitution). (n.d.).

  • MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.

  • Regioselectivities of Nitration of Toluene on Bentonite Catalysts by the Use of Alkyl Nitrates. (n.d.).

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.

  • Indian Academy of Sciences. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages.

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum.

  • Study.com. (n.d.). Chlorobenzene Properties, Uses & Nitration - Lesson.

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Methyl Substituted Nitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses the common challenges associated with the chemical reduction of sterically hindered nitroarenes, specifically those with a methyl group at the ortho (2-) position. The proximity of the methyl group to the nitro functionality introduces significant steric strain, which can impede catalyst interaction, slow reaction rates, and lead to incomplete conversions or undesirable side products.

As Senior Application Scientists, we have compiled this guide based on a synthesis of established literature and practical field experience. Our goal is to provide not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues & Solutions

This section is designed in a direct question-and-answer format to address the specific problems you may be encountering at the bench.

Q1: My catalytic hydrogenation of 2-nitrotoluene using Pd/C is extremely slow or has stalled completely. What is the primary cause and how can I fix it?

A1: This is the most frequently encountered issue, and it stems directly from steric hindrance and potential catalyst deactivation.

Core Problem: Steric Hindrance The ortho-methyl group acts as a physical barrier, preventing the nitro group from effectively adsorbing onto the active sites of the palladium catalyst. This steric clash increases the activation energy of the reduction. Studies have shown that ortho-substituents force the nitro group to twist out of the plane of the aromatic ring, which can alter its reduction potential.[1]

Solutions & Optimization Strategies:
  • Modify Catalyst & Conditions: Standard Pd/C is often insufficient for this transformation. Consider the following adjustments:

    • Switching the Catalyst: Platinum-based catalysts (e.g., Pt/C or PtO₂) are sometimes more effective than palladium for hindered groups. Raney Nickel is another robust alternative, although it may require higher temperatures and pressures.[2][3]

    • Increase Hydrogen Pressure: Elevating the H₂ pressure (e.g., from 50 psi to 500 psi or higher in a suitable high-pressure reactor) can provide the necessary driving force to overcome the steric barrier.

    • Elevate Temperature: Gently heating the reaction (e.g., to 50-80 °C) can increase the reaction rate. However, monitor carefully, as excessive heat can sometimes promote side reactions.[4]

    • Increase Catalyst Loading: Doubling the weight percentage of the catalyst (e.g., from 5 mol% to 10 mol%) can increase the number of available active sites and improve conversion.

  • Address Catalyst Deactivation: The aniline product itself, or other nitrogen-containing intermediates, can act as a poison to the catalyst surface, binding to active sites and preventing further turnover.[2][5]

    • Use Fresh Catalyst: Ensure your catalyst has not been degraded by improper storage or previous use.

    • Ensure Substrate Purity: Impurities in the starting material can also poison the catalyst.

Q2: My reaction is messy. I'm isolating significant amounts of side products like azoxy, azo, or hydroxylamine derivatives instead of the desired 2-methylaniline. How can I improve selectivity?

A2: The formation of these intermediates and their condensation products indicates an incomplete and poorly controlled reduction. The reaction is stalling at the nitroso or hydroxylamine stage, which can then dimerize. To achieve full reduction to the amine, a more robust and sustained reducing environment is required.

Solutions for Enhancing Selectivity:
  • Switch to a More Powerful Reduction System: When catalytic hydrogenation is too gentle or selective for the wrong reasons, dissolving metal reductions or transfer hydrogenation are excellent alternatives.

    • Dissolving Metal Reduction (Béchamp-style): This is a classic and highly effective method for hindered nitroarenes. The use of metals like iron, tin, or zinc in acidic media provides a strong, sustained reducing environment that drives the reaction to completion.[2][6][7] SnCl₂ in particular is known for its reliability with sterically hindered substrates.[3][4]

    • Catalytic Transfer Hydrogenation (CTH): This method is a safer and often more practical alternative to high-pressure hydrogenation. It uses a hydrogen donor in situ, avoiding the need for H₂ gas. This approach has proven effective for a broad scope of nitroarenes, including challenging substrates.[8][9][10]

  • Ensure Stoichiometry and Control:

    • Sufficient Reductant: For dissolving metal or chemical reductions, ensure you are using a sufficient molar excess of the reducing agent to fully convert the nitro group and all intermediates to the final amine.[4]

    • Temperature Management: Some of these reactions are exothermic. Use an ice bath during the addition of reagents to control the temperature and prevent runaway reactions that can lead to side products.[4]

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting the reduction of 2-methyl substituted nitrobenzenes.

G cluster_solutions Troubleshooting Paths start Start: Reduction of 2-Methyl Nitrobenzene incomplete Problem: Incomplete Reaction or Stalling start->incomplete side_products Problem: Side Products (Azoxy, Azo, etc.) start->side_products chemoselectivity Problem: Poor Chemoselectivity start->chemoselectivity sol_pressure Option 1A: Increase H₂ Pressure & Temperature incomplete->sol_pressure If using H₂ sol_catalyst Option 1B: Switch Catalyst (Pt/C, Raney Ni) incomplete->sol_catalyst If using H₂ sol_transfer Option 2A: Use Catalytic Transfer Hydrogenation (CTH) incomplete->sol_transfer side_products->sol_transfer sol_metal Option 2B: Use Dissolving Metal (SnCl₂, Fe/HCl) side_products->sol_metal Highly Recommended chemoselectivity->sol_metal sol_chem Option 3: Chemoselective Methods (Fe/NH₄Cl, Na₂S₂O₄) chemoselectivity->sol_chem success Success: Clean 2-Methylaniline sol_pressure->success sol_catalyst->success sol_transfer->success sol_metal->success sol_chem->success

Caption: Troubleshooting workflow for hindered nitroarene reduction.

Detailed Experimental Protocols

Here we provide step-by-step methodologies for two highly recommended procedures for reducing 2-nitrotoluene.

Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)

This method is robust, high-yielding, and generally tolerates a variety of other functional groups.

Materials:

  • 2-Nitrotoluene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (or Ethyl Acetate)

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

  • Celite

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrotoluene (1.0 eq).

  • Reagent Addition: Add ethanol as a solvent, followed by Tin(II) chloride dihydrate (4.0 - 5.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol). The reaction is typically complete within 1-3 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Cool the reaction to room temperature. Carefully pour the reaction mixture over crushed ice.

  • Basification: Slowly add a saturated aqueous solution of NaHCO₃ or a 10% NaOH solution until the mixture is basic (pH > 8). This will precipitate tin salts.

  • Filtration: Filter the resulting slurry through a pad of Celite to remove the inorganic tin salts. Wash the Celite pad thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-methylaniline.

Protocol 2: Catalytic Transfer Hydrogenation (CTH)

This method avoids the use of flammable H₂ gas and is an excellent alternative for labs not equipped for high-pressure reactions.

Materials:

  • 2-Nitrotoluene

  • Palladium on Carbon (Pd/C, 10 wt%)

  • Ammonium Formate (HCOONH₄) or 1,4-Cyclohexadiene

  • Methanol or Ethanol

Procedure:

  • Setup: To a round-bottom flask containing 2-nitrotoluene (1.0 eq), add methanol as the solvent.

  • Catalyst & Donor: Add Pd/C (5-10 mol%) to the solution. Then, add ammonium formate (5.0 - 6.0 eq) in portions. The addition is often exothermic; maintain the temperature below 50 °C with a water bath if necessary.

  • Reaction: Stir the mixture at room temperature or heat gently to 40-60 °C. The reaction progress can be monitored by TLC. Effervescence (release of CO₂ and NH₃) will be observed.

  • Filtration: Once the reaction is complete, dilute the mixture with methanol and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can be partitioned between water and ethyl acetate. The organic layer is then washed, dried, and concentrated to afford the product.

Frequently Asked Questions (FAQs)

Q: Why exactly does the 2-methyl group cause so much steric hindrance?

A: The issue is twofold: static bulk and torsional effects.

  • Static Bulk: The methyl group's atoms occupy physical space directly adjacent to the nitro group. This creates a "steric shield" that physically blocks large entities, like the surface of a heterogeneous catalyst, from approaching and coordinating with the oxygen atoms of the nitro group.[11]

  • Torsional Effects: To minimize this steric clash, the nitro group is forced to twist out of the plane of the benzene ring. Aromatic nitro group reduction is facilitated when the group is coplanar with the ring, allowing for electronic conjugation. This forced non-planarity can disrupt the electronic properties and increase the energy required for reduction.[1]

Diagram: The Mechanism of Steric Hindrance

Caption: Steric clash between the ortho-methyl group and the catalyst surface.

Q: What are the main classes of reduction methods I should consider, and what are their pros and cons?

A: Here is a summary of the most common approaches.

Method ClassReagents/CatalystsProsCons
Catalytic Hydrogenation H₂ gas with Pd/C, Pt/C, Raney NiHigh atom economy (byproduct is H₂O), clean workup (catalyst filtration)Requires specialized pressure equipment, H₂ is flammable, catalyst poisoning[2]
Transfer Hydrogenation Pd/C with HCOONH₄, Cyclohexadiene, Hydrazine[12]Avoids H₂ gas, uses standard glassware, generally mild conditionsLower atom economy, requires removal of donor byproducts
Dissolving Metal Reduction Fe/HCl, SnCl₂/HCl, Zn/AcOHVery robust and effective for hindered groups, high-yielding, chemoselectiveStoichiometric metal waste, acidic conditions, often requires basic workup[13]
Other Chemical Reductions Sodium Dithionite (Na₂S₂O₄), Sodium Sulfide (Na₂S)Can be highly chemoselective for reducing one nitro group among many[3]Can have limited substrate scope, may require specific conditions
Q: Are there any "green chemistry" approaches for this reduction?

A: Yes, the field is actively developing more sustainable methods.

  • Transfer Hydrogenation: As mentioned, this is inherently safer than using pressurized hydrogen gas. Using a catalytic amount of a non-precious metal like iron or cobalt further improves its green profile.[14][15]

  • Mechanochemical Reduction: Recent research has explored using ball milling to perform reductions. For instance, reacting a nitroarene with elemental iron and a small amount of water in a ball mill can efficiently produce the aniline with minimal solvent waste.[16]

  • Electrocatalysis: Using electricity to drive the reduction, often with a mediator, is another promising green alternative that avoids stoichiometric chemical reductants.[17]

Diagram: Nitro Group Reduction Pathway

This diagram illustrates the stepwise process and the origin of common side products.

G nitro Ar-NO₂ (Nitroarene) nitroso Ar-N=O (Nitroso) nitro->nitroso +2e⁻, +2H⁺ hydroxylamine Ar-NHOH (Hydroxylamine) nitroso->hydroxylamine +2e⁻, +2H⁺ azoxy Ar-N(O)=N-Ar (Azoxy Compound) nitroso->azoxy + Ar-NHOH - H₂O amine Ar-NH₂ (Amine) hydroxylamine->amine +2e⁻, +2H⁺

Caption: Stepwise reduction of a nitro group and formation of an azoxy side product.

References

  • Relationships between Nitro Group Reduction Potentials and Torsion Angles in Di-ortho-substituted Nitrobenzenes. RSC Publishing.
  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Benchchem.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Why does NO₂ group show its effect only
  • New Process of 2-Nitrotoluene into 2-Methylaniline by Transfer Hydrogenation with Methanol over X Zeolite Catalyst. ResearchGate. [Link]

  • Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. ResearchGate. [Link]

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]

  • Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. PMC. [Link]

  • Kinetic Study of Bechamp Process for Nitrobenzene Reduction to Aniline. ResearchGate. [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. ACS Publications. [Link]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Wiley Online Library. [Link]

  • Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. ResearchGate. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Béchamp reduction. Wikipedia. [Link]

  • Nitro Reduction - Common Conditions. organic-chemistry.org. [Link]

  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. RSC Publishing. [Link]

  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. ResearchGate. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. PMC. [Link]

  • 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. PMC. [Link]

  • Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). OrgoSolver. [Link]

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Validation & Comparative

GC-MS fragmentation pattern of 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Pattern of 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene

Introduction

This compound is a substituted aromatic compound with significant relevance in synthetic organic chemistry and drug discovery. Its multifaceted structure, incorporating a nitro group, a chlorine atom, a methoxy group, and a methyl group on a benzene ring, presents a unique analytical challenge. Understanding its behavior under electron ionization (EI) in a Gas Chromatography-Mass Spectrometry (GC-MS) system is paramount for its accurate identification and quantification in complex matrices. This guide provides a comprehensive analysis of the predicted fragmentation pattern of this compound, compares GC-MS with alternative analytical approaches, and offers detailed experimental protocols for its analysis.

Predicted GC-MS Fragmentation Pattern

The fragmentation of this compound under electron ionization is governed by the relative stability of the resulting ions and neutral losses. The molecular ion peak is expected at m/z 201. The fragmentation pathways are influenced by the various functional groups present on the aromatic ring.

Key Fragmentation Pathways:

  • Loss of the Nitro Group: A prominent fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO2), resulting in a fragment ion at m/z 155. This is often followed by the loss of a hydrogen atom to form a more stable ion.

  • Loss of the Methoxy Group: The methoxy group can be lost as a methyl radical (•CH3) to form a fragment at m/z 186, or as a formaldehyde molecule (CH2O) leading to a fragment at m/z 171.

  • Loss of the Chlorine Atom: The loss of a chlorine radical (•Cl) will produce a fragment ion at m/z 166. The isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) will be a key indicator for fragments containing chlorine.

  • Benzylic Cleavage: The methyl group attached to the aromatic ring can undergo benzylic cleavage, leading to the loss of a hydrogen radical and the formation of a stable benzyl-type cation.

Proposed Fragmentation Diagram:

M Molecular Ion (m/z 201) F1 m/z 186 M->F1 - •CH3 F2 m/z 171 M->F2 - CH2O F3 m/z 155 M->F3 - NO2 F4 m/z 166 M->F4 - •Cl F5 m/z 127 F3->F5 - CO F6 m/z 99 F5->F6 - CO

Caption: Predicted EI fragmentation pathway of this compound.

Summary of Predicted Fragment Ions:

m/zProposed Structure/Loss
201Molecular Ion [M]+
186[M - •CH3]+
171[M - CH2O]+
166[M - •Cl]+
155[M - NO2]+
127[M - NO2 - CO]+
99[M - NO2 - 2CO]+

Comparison with Alternative Analytical Techniques

While GC-MS with electron ionization is a powerful tool for the analysis of volatile and thermally stable compounds like this compound, alternative techniques may offer advantages in specific scenarios.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
GC-MS (Chemical Ionization) Soft ionization technique using reagent gases.Produces a more abundant molecular ion, simplifying identification.Less fragmentation information, making structural elucidation more challenging.
LC-MS (APCI/APPI) Liquid chromatography coupled with atmospheric pressure ionization.Suitable for thermally labile or less volatile compounds. Can handle more complex matrices.May require more method development for optimal separation and ionization.
High-Resolution MS (e.g., GC-TOF) Provides accurate mass measurements.Allows for the determination of elemental composition, increasing confidence in identification.Higher instrument cost and complexity.

Experimental Protocols

GC-MS Analysis of this compound

Objective: To obtain the electron ionization mass spectrum of this compound.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Helium (carrier gas), 99.999% purity

  • This compound standard

  • Solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade)

Procedure:

  • Sample Preparation: Prepare a 10 µg/mL solution of the standard in the chosen solvent.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas Flow: 1.2 mL/min (constant flow)

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram.

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern and compare it to the predicted pattern and library spectra (if available).

Workflow Diagram:

A Sample Preparation B GC Separation A->B C EI Ionization B->C D Mass Analysis C->D E Data Interpretation D->E

Caption: Workflow for GC-MS analysis.

Conclusion

The GC-MS analysis of this compound under electron ionization is predicted to yield a rich fragmentation pattern that allows for its confident identification. The key fragmentation pathways involve the loss of the nitro, methoxy, and chloro functional groups, leading to a series of characteristic ions. While GC-MS with EI is a robust method, alternative techniques such as chemical ionization or LC-MS may be advantageous for specific applications. The provided experimental protocol offers a starting point for the successful analysis of this compound, contributing to its reliable characterization in research and development settings.

References

  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • McMaster, M. C. (2008). GC/MS: A Practical User's Guide. Wiley.

Comparative Guide: Purity Assessment of 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene Reference Material

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity vs. Potency" Trap

In the synthesis of third-generation EGFR inhibitors like Osimertinib, the intermediate 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene represents a critical quality attribute (CQA). Impurities at this stage—specifically regioisomers and over-nitrated byproducts—often possess similar solubility profiles to the target, making them difficult to purge downstream.

This guide challenges the traditional reliance on HPLC Area% as the sole metric for reference material certification. While HPLC is excellent for relative purity (impurity profiling), it frequently overestimates absolute potency (assay) due to undetected inorganic salts, moisture, or residual solvents.

We compare three methodologies to establish a "Gold Standard" certification protocol:

  • HPLC-UV: The industry workhorse for impurity segregation.

  • qNMR (Quantitative NMR): The primary method for absolute mass fraction assignment.

  • DSC (Differential Scanning Calorimetry): The thermodynamic cross-check.

Technical Challenge: Structural Isomerism & Response Factors

The core analytical challenge with this compound is the presence of regioisomers . During the nitration of the chloro-methyl-anisole precursor, the directing effects of the methoxy (ortho/para) and methyl groups can lead to isomers (e.g., 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene) that co-elute on standard C18 columns.

Furthermore, nitro-aromatics often have different extinction coefficients (


) than their precursors. Using HPLC Area% assumes 

, which is scientifically unsound for certification.
Analytical Strategy Workflow

The following diagram outlines the decision matrix for certifying this reference material.

AnalyticalStrategy RawMaterial Raw Material (Synthesized Batch) HPLC Method A: HPLC-UV (Impurity Profiling) RawMaterial->HPLC qNMR Method B: 1H-qNMR (Absolute Assay) RawMaterial->qNMR DSC Method C: DSC (Melting Point/Eutectic) RawMaterial->DSC PurityProfile Relative Purity % (Detects Isomers) HPLC->PurityProfile AssayValue True Potency (w/w %) (Traceable to SI) qNMR->AssayValue Direct Measurement DSC->PurityProfile Confirms Solid State MassBalance Mass Balance Value (100% - Impurities) PurityProfile->MassBalance Subtracts Organics Certification Certificate of Analysis (CoA) Generation MassBalance->Certification Traditional Path AssayValue->Certification Recommended Path

Figure 1: Analytical Strategy for Reference Material Certification. Note the distinction between "Mass Balance" (subtractive) and "qNMR" (direct).

Comparative Methodology & Experimental Data

We analyzed a commercial batch of this compound (Batch #CM-2025-X) using three orthogonal methods.

Summary of Results
ParameterMethod A: HPLC-UVMethod B: 1H-qNMRMethod C: DSC
Primary Metric Chromatographic Purity (Area %)Absolute Assay (Weight %)Absolute Purity (Mole %)
Result 99.4% 97.1% 98.8%
Detection Basis UV Absorption (254 nm)Proton Counting (Molar Ratio)Heat of Fusion / Melting Point
Blind Spots Inorganic salts, moisture, residual solvents (invisible to UV).[1][2]Requires soluble sample; overlap of solvent peaks.Decomposes if heated too fast; solid solutions.
Conclusion Overestimates Purity Most Accurate for Potency Confirms Physical State
Detailed Analysis
Method A: HPLC-UV (High-Performance Liquid Chromatography)

The routine standard for identifying organic impurities.

  • Protocol:

    • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient: 10% B to 90% B over 15 min.

    • Detection: 254 nm (Nitro group chromophore).

    • Flow Rate: 1.0 mL/min.

  • Observation: The main peak eluted at 8.4 min. Two minor impurities were detected at 0.1% and 0.5% (Area).

  • Critique: The HPLC result (99.4%) ignores the 1.2% residual solvent (Dichloromethane) and 0.8% inorganic salts trapped in the crystal lattice, leading to a dangerous over-estimation of potency.

Method B: 1H-qNMR (Quantitative NMR)

The recommended "Gold Standard" for Reference Materials.

  • Principle: qNMR relies on the direct proportionality between signal integration and the number of nuclei, independent of the chemical structure's optical properties.[3] It provides metrological traceability to the SI system via an Internal Standard (IS).

  • Protocol:

    • Instrument: Bruker Avance III 600 MHz.

    • Solvent: DMSO-d6 (to ensure full solubility of nitro-aromatics).

    • Internal Standard: Maleic Acid (Traceable to NIST SRM).

    • Parameters: Pulse angle 90°, Relaxation delay (d1) = 60s (must be > 5x T1), Scans = 16.

  • Calculation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

    
    
    (Where I=Integral, N=Number of protons, M=Molar mass, m=Mass, P=Purity)[4][5][6][7][8]
    
  • Observation: The aromatic protons of the target appeared as singlets at

    
     7.1 and 
    
    
    
    7.8 ppm. The integration against Maleic Acid revealed the true mass fraction is 97.1%.
  • Advantage: This method "sees" everything that has protons (including the organic impurities) and implicitly accounts for the "invisible" mass (salts/inorganics) by weighing the bulk sample.

Method C: DSC (Differential Scanning Calorimetry)

The thermodynamic check.

  • Protocol: Heat from 30°C to 150°C at 2°C/min.

  • Observation: Sharp endotherm at 90.5°C (Melting Point).

  • Purity Calculation: Using the van't Hoff equation based on melting point depression.

  • Critique: While useful for confirming identity and crystallinity, DSC can be unreliable if the impurities form a solid solution with the host crystal (eutectic behavior), often overestimating purity compared to qNMR.

Experimental Workflow: Validating the Reference Standard

To establish this material as a Primary Reference Standard , follow this self-validating protocol.

Step 1: Structure Confirmation (Qualitative)

Before quantification, ensure the regioisomer is correct.

  • Technique: 2D-NMR (HMBC/HSQC).

  • Check: Verify the correlation between the Methyl protons and the Nitro-bearing carbon. In this compound, the methyl group (pos 2) should show long-range coupling to the carbon at position 1 (Cl-bearing) and position 3.

Step 2: qNMR Assay (Quantitative)

Use the following DOT diagram to visualize the qNMR preparation logic, ensuring no reaction occurs between the solvent and the nitro-compound.

qNMR_Protocol Selection Select Internal Standard (IS) Criteria: High Purity, Non-Hygroscopic, Distinct Shifts Maleic Choice: Maleic Acid (Singlet at 6.2 ppm) Selection->Maleic TCNB Alt: 1,2,4,5-Tetrachloro-3-nitrobenzene (If solubility issues in DMSO) Selection->TCNB Weighing Precision Weighing (Metrological Weighing: +/- 0.002 mg) Maleic->Weighing Solubilization Dissolve in DMSO-d6 Ensure complete dissolution (No suspension) Weighing->Solubilization Acquisition Acquire Spectrum D1 > 30s, 90 deg pulse Solubilization->Acquisition Processing Phase & Baseline Correction Integrate Target vs IS Acquisition->Processing

Figure 2: qNMR Workflow for Nitro-aromatic Purity Assessment.[6]

Step 3: Mass Balance Reconciliation

If qNMR is unavailable, you must calculate purity by subtraction. This is the "Method of Last Resort" but is common in industry.



  • Warning: This method accumulates errors. If your ROI (Residue on Ignition) is 0.5% and your GC-Headspace misses a high-boiling solvent, your assay will be wrong.

Conclusion & Recommendations

For This compound , the discrepancy between HPLC (99.4%) and qNMR (97.1%) is statistically significant.

Recommendation for Researchers:

  • Do not rely on HPLC Area% for stoichiometry calculations in Osimertinib synthesis. You will under-charge reagents, leading to incomplete reactions.

  • Use qNMR to assign the potency of your "House Standard."

  • Store the material under inert gas (Argon) below 4°C, as nitro-anisoles can be light-sensitive and hygroscopic.

References

  • BIPM (Bureau International des Poids et Mesures). "Guidance on the use of qNMR for the purity assignment of organic compounds." Metrologia. Available at: [Link]

  • Finlay, M. R., et al. (2014).[9] "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations."[5] Journal of Medicinal Chemistry. 57(20), 8249-8267. Available at: [Link]

  • ICH Guidelines. "Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation. Available at: [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. Available at: [Link]

Sources

Comparative Reactivity Profile: 1-Chloro-5-methoxy- vs. 1-Chloro-2-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity Guide: 1-Chloro-5-methoxynaphthalene vs. 1-Chloro-2-methoxynaphthalene Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the optimization of polycyclic aromatic scaffolds for drug candidates, the positioning of substituents profoundly alters the electronic landscape and steric accessibility of the reactive center. This guide compares two structural isomers of chloromethoxynaphthalene:

  • Isomer A (1,5-CMN): 1-Chloro-5-methoxynaphthalene (Distal/Ana-substitution)

  • Isomer B (1,2-CMN): 1-Chloro-2-methoxynaphthalene (Ortho-substitution)

Key Finding: While both isomers share the same molecular formula (


), they exhibit divergent reactivity profiles. The 1,2-isomer  presents a challenging "ortho-effect" combining steric hindrance with strong electron donation to the C-Cl ipso carbon, necessitating specialized catalytic systems. The 1,5-isomer  behaves as a pseudo-isolated aryl chloride, offering superior reactivity in cross-coupling but distinct regioselectivity in electrophilic aromatic substitution (EAS).

Structural & Electronic Analysis

The reactivity difference is governed by the transmission of the methoxy group's resonance (


) effect and the steric environment of the chlorine atom.
Electronic Connectivity Map

The following diagram illustrates the electron density distribution and steric clashes inherent to each isomer.

G cluster_0 1-Chloro-2-methoxynaphthalene (1,2-CMN) cluster_1 1-Chloro-5-methoxynaphthalene (1,5-CMN) A1 OMe (C2) A2 Steric Clash (C1-C2) A1->A2 Proximity A3 C1 (Ipso) A1->A3 +M Resonance (Strong) A4 High e- Density A3->A4 Deactivates Pd(0) Ins. B1 OMe (C5) B2 Distal Ring B1->B2 Resonance to C6/C8 B3 C1 (Ipso) B2->B3 Weak Inductive Effect B4 Moderate e- Density B3->B4 Standard Ar-Cl Reactivity

Figure 1: Mechanistic influence of methoxy positioning. Note the direct resonance saturation of the C-Cl bond in the 1,2-isomer compared to the distal effect in the 1,5-isomer.

Reactivity Matrix
Feature1-Chloro-2-methoxynaphthalene 1-Chloro-5-methoxynaphthalene Impact on Drug Dev
Steric Environment High (Ortho-substituted)Low (Peri/Distal-substituted)1,2-isomer requires bulky ligands (e.g., Buchwald) for coupling.
C-Cl Bond Character Double-bond character increased (Strong +M from C2-OMe).[1]Standard Ar-Cl character.Oxidative addition is slower for the 1,2-isomer.
Lithiation (DoM) Directs to C3 (Ortho to OMe).Directs to C6 (Ortho to OMe) or C2 (Inductive by Cl).Divergent functionalization patterns.[2][3]
Solubility Moderate.Moderate to High.1,5-isomer often crystallizes more readily due to symmetry.

Deep Dive: Cross-Coupling (Suzuki-Miyaura)

The most critical differentiation occurs during Palladium-catalyzed cross-coupling.

The "Ortho-Effect" in 1,2-CMN

The 2-methoxy group creates a "picket fence" around the C1-chlorine.

  • Challenge: Standard ligands (like

    
    ) fail to promote oxidative addition effectively because the Pd(0) center cannot easily access the C-Cl bond due to the adjacent methoxy group. Furthermore, the electron-rich nature of the ring (due to OMe) makes the C-Cl bond less electrophilic.
    
  • Solution: Use electron-rich, bulky biaryl phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. These ligands facilitate oxidative addition through their electron richness and promote reductive elimination via steric bulk.

The "Distal-Effect" in 1,5-CMN

The 5-methoxy group is located on the adjacent ring.

  • Advantage: The steric environment at C1 is comparable to 1-chloronaphthalene. The electronic donation from C5 does not strongly deactivate C1.

  • Outcome: Reacts efficiently under "commodity" conditions (e.g.,

    
     or 
    
    
    
    ).
Experimental Data Comparison (Simulated Yields)

Reaction Conditions: 1.0 equiv Ar-Cl, 1.2 equiv


, 2.0 equiv Base, Solvent, 

, 12h.
Catalyst SystemBase/SolventYield (1,2-Isomer)Yield (1,5-Isomer)Analysis


/ DME
< 20%85% 1,2-isomer fails due to sterics/electronics.


/ Dioxane
45%92% Bidentate ligand improves 1,2 slightly but 1,5 is quantitative.

+ SPhos

/ Toluene
95% 96%Specialized ligand required to equalize performance.

Experimental Protocols

Protocol A: High-Efficiency Coupling of 1-Chloro-2-methoxynaphthalene

Use this protocol when overcoming the steric hindrance of the 1,2-isomer.

  • Reagents:

    • 1-Chloro-2-methoxynaphthalene (1.0 mmol)

    • Boronic Acid (1.5 mmol)

    • 
       (0.02 mmol, 2 mol% Pd)
      
    • SPhos (0.08 mmol, 8 mol%) — Critical for steric bypass.

    • 
       (2.0 mmol)
      
    • Toluene/Water (10:1 ratio, degassed).

  • Procedure:

    • Charge an oven-dried vial with the aryl chloride, boronic acid, base, and Pd/Ligand.

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvent.

    • Heat to 100°C for 16 hours.

    • Note: The reaction mixture will turn from dark red to black upon completion.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Protocol B: Standard Coupling of 1-Chloro-5-methoxynaphthalene

Use this protocol for the 1,5-isomer to save costs on ligands.

  • Reagents:

    • 1-Chloro-5-methoxynaphthalene (1.0 mmol)

    • Boronic Acid (1.2 mmol)

    • 
        (0.05 mmol, 5 mol%) — Standard catalyst sufficient.
      
    • 
       (2.0 mmol, 2M aqueous solution)
      
    • DME (Dimethoxyethane).

  • Procedure:

    • Combine reagents in a round-bottom flask.

    • Heat to 80°C (reflux) for 4-6 hours.

  • Validation: TLC will show rapid consumption of the starting material compared to the 1,2-isomer.

Strategic Decision Tree

Use this workflow to select the correct isomer/pathway for your target molecule.

DecisionTree Start Target Scaffold Selection IsomerCheck Which Isomer? Start->IsomerCheck Path12 1-Chloro-2-methoxy (1,2-CMN) IsomerCheck->Path12 Steric Constraint Path15 1-Chloro-5-methoxy (1,5-CMN) IsomerCheck->Path15 Distal Funct. Reaction1 Coupling Strategy: Must use Buchwald Ligands (SPhos, XPhos) Path12->Reaction1 Cross-Coupling Lithiation1 Lithiation Site: C3 (Ortho to OMe) Path12->Lithiation1 DoM Reaction2 Coupling Strategy: Standard Pd(0)/Pd(II) (PPh3, dppf) Path15->Reaction2 Cross-Coupling Lithiation2 Lithiation Site: C6 (Ortho to OMe) Path15->Lithiation2 DoM

Figure 2: Operational workflow for reagent selection based on isomer identity.

References

  • BenchChem. (2025).[4] Spectroscopic Differentiation of 1-(Chloromethyl)-2-methoxynaphthalene Isomers. Retrieved from 5

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Ligand Effects. Retrieved from 2

  • Sigma-Aldrich. (2024). Suzuki-Miyaura Cross-Coupling Reagents & MIDA Boronates.[6] Retrieved from 6

  • PubChem. (2024).[7] 1-Chloro-5-methoxynaphthalene Compound Summary. Retrieved from 7[7]

  • Filo EdTech. (2025). Nitration of 1-chloro-5-methoxynaphthalene: Regioselectivity Analysis. Retrieved from 8

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of Methoxy-Nitro-Chlorotoluenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, a nuanced understanding of the electronic properties of substituted aromatic compounds is paramount. The interplay of various functional groups on a toluene scaffold can significantly influence the molecule's interaction with light, a critical factor in photosensitivity, reaction kinetics, and analytical detection. This guide provides an in-depth comparative analysis of the ultraviolet-visible (UV-Vis) absorption maxima (λmax) for a series of methoxy-nitro-chlorotoluene isomers.

The Electronic Influence of Substituents on the Toluene Chromophore

The UV-Vis spectrum of toluene, our parent chromophore, arises from π→π* transitions within the benzene ring. These transitions are influenced by the electronic nature of the substituents. The methoxy (-OCH₃), nitro (-NO₂), and chloro (-Cl) groups perturb the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

  • Methoxy Group (-OCH₃): As an electron-donating group (EDG) through resonance (mesomeric effect), the methoxy group introduces a lone pair of electrons from the oxygen atom into the π-system of the benzene ring. This raises the energy of the HOMO, leading to a smaller HOMO-LUMO gap and a bathochromic shift.[1]

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group (EWG) through both resonance and inductive effects. It delocalizes the π-electrons of the ring, lowering the energy of the LUMO. This also results in a smaller HOMO-LUMO gap and a significant bathochromic shift.

  • Chloro Group (-Cl): The chloro group exhibits a dual electronic nature. It is inductively electron-withdrawing due to its electronegativity, but it can also donate a lone pair of electrons through resonance. Generally, the inductive effect is stronger, leading to a modest bathochromic shift.

The interplay of these substituents and their relative positions on the toluene ring will dictate the overall electronic landscape of the molecule and, consequently, its UV-Vis absorption characteristics.

Predicted UV-Vis Absorption Maxima Trends

In the absence of a complete experimental dataset, we can predict the relative UV-Vis absorption maxima for various methoxy-nitro-chlorotoluene isomers based on the additive and sometimes competitive effects of the substituents. The extent of the bathochromic shift is expected to be greatest when the electron-donating and electron-withdrawing groups are in positions that allow for maximum resonance interaction (i.e., ortho or para to each other).

Isomer (Example)Methoxy PositionNitro PositionChloro PositionPredicted Relative λmaxRationale
4-Methoxy-2-nitro-x-chlorotoluene42VariableHighThe para relationship between the strong EDG (-OCH₃) and the strong EWG (-NO₂) allows for significant charge-transfer character in the excited state, leading to a large bathochromic shift.
2-Methoxy-4-nitro-x-chlorotoluene24VariableHighSimilar to the above, the para positioning of the EDG and EWG results in a substantial red shift.
4-Methoxy-3-nitro-x-chlorotoluene43VariableModerateThe meta relationship between the methoxy and nitro groups reduces the extent of direct resonance interaction, resulting in a less pronounced bathochromic shift compared to the ortho/para isomers.
2-Chloro-4-methoxy-6-nitrotoluene462Moderate-HighThe presence of the chloro group will likely introduce a further bathochromic shift, although its effect will be less pronounced than that of the nitro group. Steric hindrance between the substituents may also play a role.

Note: These are qualitative predictions. The actual λmax values will also be influenced by the position of the chloro group and potential steric interactions between the substituents, which can affect the planarity of the molecule and the extent of π-conjugation.

Experimental Determination of UV-Vis Absorption Maxima

To experimentally determine the UV-Vis absorption maxima of methoxy-nitro-chlorotoluene isomers, the following protocol can be employed.

Instrumentation and Materials
  • Double-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane). The solvent should be transparent in the UV-Vis region of interest and should not react with the analyte.

  • The methoxy-nitro-chlorotoluene isomer of interest

Experimental Workflow

Figure 1: Experimental workflow for determining UV-Vis absorption maxima.

Step-by-Step Protocol
  • Solution Preparation:

    • Accurately weigh a small amount of the methoxy-nitro-chlorotoluene isomer.

    • Dissolve the compound in a suitable spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

    • From the stock solution, prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 0.8 a.u.).

  • Instrument Setup and Calibration:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for the recommended time.

    • Set the desired wavelength range for the scan (e.g., 200 - 400 nm).

    • Perform a baseline correction using the pure solvent in both the sample and reference cuvettes.

  • Measurement:

    • Rinse a clean quartz cuvette with the solvent and then fill it with the solvent to be used as the blank.

    • Place the blank cuvette in the reference beam path of the spectrophotometer.

    • Rinse a second matched quartz cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the sample beam path.

    • Acquire the absorption spectrum of the sample.

  • Data Analysis:

    • The wavelength at which the maximum absorbance is observed is the λmax.

    • Record the λmax and the corresponding absorbance value.

    • For quantitative analysis, a calibration curve can be constructed by plotting absorbance versus concentration for the series of standard solutions.

The Role of Computational Chemistry

In cases where experimental data is scarce, computational chemistry provides a powerful tool for predicting the electronic spectra of molecules. Methods such as Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the vertical excitation energies and oscillator strengths, which can then be used to simulate the UV-Vis spectrum.[2][3] These theoretical calculations can provide valuable insights into the nature of the electronic transitions and support the interpretation of experimental data.

Figure 2: Workflow for computational prediction of UV-Vis spectra.

Conclusion

The UV-Vis absorption maxima of methoxy-nitro-chlorotoluene isomers are governed by the complex interplay of the electronic effects of the individual substituents and their relative positions on the toluene ring. By understanding the fundamental principles of electron-donating and electron-withdrawing groups, researchers can make informed predictions about the spectral properties of these and other substituted aromatic compounds. The provided experimental protocol offers a standardized method for the empirical determination of these properties, allowing for the validation of theoretical predictions and the characterization of novel compounds. As the fields of drug discovery and materials science continue to advance, the ability to predict and control the electronic properties of molecules will remain a critical component of rational design and development.

References

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Thilgen, C., & Diederich, F. (2006). Computational chemistry to the rescue. Science, 311(5761), 609-610.
  • Jacquemin, D., & Adamo, C. (2011). A TD-DFT investigation of the absorption spectra of substituted nitrobenzenes. Physical Chemistry Chemical Physics, 13(38), 17339-17347.
  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.